1-Ethoxyhexane

Catalog No.
S574568
CAS No.
5756-43-4
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxyhexane

CAS Number

5756-43-4

Product Name

1-Ethoxyhexane

IUPAC Name

1-ethoxyhexane

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3

InChI Key

ZXHQLEQLZPJIFG-UHFFFAOYSA-N

SMILES

CCCCCCOCC

Synonyms

ethyl hexyl ether

Canonical SMILES

CCCCCCOCC

The exact mass of the compound 1-Ethoxyhexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

1-Ethoxyhexane density and refractive index

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data for 1-Ethoxyhexane

The table below summarizes the key quantitative data for this compound (CAS 5756-43-4) from the search results.

Property Value Source / Context
Molecular Formula C8H18O [1] [2] [3]
Molecular Weight 130.23 g/mol [2] [3]
Boiling Point 135.5 °C (estimate: 140.96 °C also reported) [2] [3]
Melting Point -94 °C (estimate) [3]
Density 0.7722 (exact value); 0.78 g/cm³ (also reported) [2] [3]
Refractive Index 1.4008 (exact value); 1.404 (also reported) [2] [3]

Experimental Methodology for Refractive Index Measurement

While a specific protocol for this compound was not found, the search revealed a detailed modern methodology for measuring the refractive index of liquid organic chemicals, which is directly applicable [4].

Principle of Operation: The technique is based on an Optical Time-Domain Reflectometer (OTDR) and a Single-Mode Fiber (SMF) sensor. It measures the power level of backscattered light reflected at the interface between the optical fiber and the liquid chemical. This reflectance is governed by the Fresnel equation, which relates the reflected power to the refractive indices of the fiber and the sample [4].

Experimental Setup and Procedure:

  • Equipment Setup: A pulsed laser (e.g., at 1550 nm wavelength) from an OTDR is launched into a long spool of standard Single-Mode Fiber (SMF). The terminal end of this fiber, prepared with a flat cleave, serves as the sensor head [4].
  • Calibration: The sensor head is immersed into a series of organic chemicals with known refractive indices (e.g., n-hexane, heptane, THF). The reflected power level for each known chemical is measured and recorded to build a calibration curve [4].
  • Measurement: The sensor head is then immersed into the sample of this compound. The OTDR measures the reflected backscattered light level, which is compared against the calibration curve to determine the unknown refractive index [4].
  • Key Parameters: The study found that using a shorter optical pulse-width (e.g., 5 ns) provides better measurement resolution. The reported sensitivity of this method allows for determination of refractive index up to two digits after the decimal point [4].

Molecular Structure and Conceptual Workflow

The following diagrams visualize the basic structure of the molecule and the conceptual experimental workflow described above.

This compound consists of a hexyl chain and an ethoxy group linked by an oxygen atom.

cluster_workflow Refractive Index Measurement Concept Start OTDR Sends Laser Pulse A Pulse Travels Through SMF Start->A B Pulse Reaches Sensor Head (Fiber End) A->B C Immerse Sensor in Liquid Sample B->C D Light Reflects at Fiber-Liquid Interface C->D E OTDR Measures Backscattered Light Power D->E F Determine Refractive Index via Fresnel Equation E->F

Conceptual workflow for determining refractive index using an OTDR and fiber sensor.

References

1-Ethoxyhexane solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the key physicochemical properties of 1-Ethoxyhexane (CAS 5756-43-4) relevant for laboratory handling and formulation.

Property Value Unit Source
Molecular Formula C₈H₁₈O - [1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 135.5 - 140.96 °C [1] [2]
Melting Point -94 °C [2]
Density (at ~20°C) 0.772 - 0.78 g/cm³ [1] [2]
Refractive Index 1.4008 - 1.404 - [1] [2]
Flash Point 31.2 °C [2]
Vapor Pressure (at 25°C) 9.52 mmHg [2]
LogP (log Kow) 2.603 - [3]

Solubility Characteristics

The solubility of this compound is characterized by its behavior in polar and non-polar media, dictated by its molecular structure [1].

  • Aqueous Solubility: this compound has very low solubility in water [1] [2]. This is typical for aliphatic ethers, as the molecule is predominantly hydrocarbon, and the ether oxygen can only act as a weak hydrogen bond acceptor, insufficient to overcome the hydrophobic effect of the long alkyl chain [1].
  • Organic Solubility: It is reported to be soluble in most organic solvents [2]. Its structure provides a balance between hydrophilicity and hydrophobicity, making it particularly miscible with non-polar and moderately polar organic solvents [1].

Safety & Handling for Laboratory Settings

Although a complete toxicological profile is lacking, general safety precautions should be followed [4].

  • Flammability: The flash point of 31.2°C classifies it as a flammable liquid [2]. Use dry chemical, CO₂, or alcohol-resistant foam for firefighting [4].
  • General Handling: Handle in a well-ventilated place and wear suitable protective equipment, including gloves and safety goggles. Avoid contact with skin, eyes, and clothing, and avoid breathing its mists or vapors [4].
  • First Aid: If inhaled, move the victim to fresh air. In case of skin contact, wash with soap and plenty of water. If it gets into the eyes, rinse cautiously with water for several minutes [4].

Experimental Protocol for Solubility Determination

Since quantitative data is limited, you may need to determine solubility empirically. Here is a generalized workflow for a standard solubility study.

Solvent Selection Solvent Selection Sample Preparation Sample Preparation Solvent Selection->Sample Preparation Select solvents of varying polarity Equilibration Equilibration Sample Preparation->Equilibration Add solute to solvent in vial Phase Separation Phase Separation Equilibration->Phase Separation Agitate & centrifuge if needed Analysis Analysis Phase Separation->Analysis Withdraw clear saturated solution Data Calculation Data Calculation Analysis->Data Calculation e.g., Gravimetry, GC, HPLC

Workflow for experimental determination of compound solubility in various solvents.

  • Solvent Selection: Choose a range of organic solvents covering different polarities (e.g., n-hexane, ethyl acetate, chloroform, methanol) [5].
  • Sample Preparation: Place a known, excess amount of this compound into a sealed vial containing a known volume of the solvent.
  • Equilibration: Agitate the mixture continuously in a thermostated water bath (e.g., 25°C) for a sufficient time to reach saturation equilibrium.
  • Phase Separation & Analysis: Allow the mixture to settle or centrifuge it. Carefully withdraw a portion of the clear supernatant saturated solution.
  • Quantification: Analyze the concentration of this compound in the saturated solution using an appropriate analytical method such as gravimetric analysis, gas chromatography (GC), or HPLC.
  • Data Calculation: Calculate the solubility, typically expressed as mg/mL or mol/L, from the analyzed concentration.

References

Chemical Identification for 1-Ethoxyhexane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information for 1-Ethoxyhexane (also known as Ethyl hexyl ether) from the NIST WebBook [1]:

Property Value
Chemical Formula C₈H₁₈O [1]
Molecular Weight 130.2279 g/mol [1]
CAS Registry Number 5756-43-4 [1]
Other Names Ether, ethyl hexyl; Ethyl hexyl ether [1]
IUPAC Standard InChIKey ZXHQLEQLZPJIFG-UHFFFAOYSA-N [1]

Experimental Protocol for NMR Analysis

The search results did not contain a specific protocol for this compound. However, the general workflow for acquiring and analyzing a proton NMR (¹H-NMR) spectrum of an organic compound is standardized [2]. The diagram below outlines this workflow.

G Start Sample Preparation Step1 Instrument Setup Start->Step1 Dissolve in deuterated solvent Step2 Data Acquisition Step1->Step2 Calibrate & tune Step3 Data Processing Step2->Step3 Collect FID Step4 Spectral Analysis Step3->Step4 Fourier Transform & Phase correction End Interpretation & Reporting Step4->End Integrate peaks & assign signals

General workflow for ¹H-NMR spectral analysis.

The key steps involve [2]:

  • Sample Preparation: Dissolve 5-20 mg of pure this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of internal standard, such as tetramethylsilane (TMS).
  • Instrument Setup: Use a NMR spectrometer (e.g., 400 MHz or 600 MHz). Insert the sample tube, lock the magnetic field on the deuterium signal of the solvent, and shim the magnet for optimal resolution. Calibrate the pulse parameters.
  • Data Acquisition: Run the ¹H-NMR experiment. A typical acquisition involves a 90° pulse, a spectral width of 12-16 ppm, and sufficient scans to achieve a good signal-to-noise ratio.
  • Data Processing: Process the Free Induction Decay (FID) by applying apodization (e.g., line broadening), performing a Fourier Transform, and then phase and baseline correction.
  • Spectral Analysis: Identify all chemical shifts (δ, ppm). Analyze signal multiplicity (s, d, t, m, etc.) and coupling constants (J, Hz). Integrate peak areas to determine the number of protons for each signal. Assign each signal to the corresponding proton(s) in the molecular structure of this compound.

References

1-Ethoxyhexane mass spectrometry fragmentation patterns

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identification and Fragmentation Table

The compound has the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol [1] [2]. Its mass spectrum is characterized by several key fragment ions resulting from cleavages of carbon-carbon and carbon-oxygen bonds.

The table below summarizes the major fragments, their relative intensities, and the proposed fragmentation mechanisms [2]:

Mass-to-Charge Ratio (m/z) Fragment Ion Relative Intensity (%) Fragmentation Mechanism
130 M⁺• (Molecular Ion) < 1 Original molecule after electron impact ionization [2].
115 [M-CH₃]⁺ 8 Alpha C-C cleavage, loss of a methyl radical [2].
101 [M-C₂H₅]⁺ 1 C-O cleavage, loss of an ethyl radical [2].
85 [M-OC₂H₅]⁺ 3 C-O cleavage, loss of the ethoxy group [2].
73 [M-C₄H₉]⁺ 100 (Base Peak) Alpha C-C cleavage, loss of a butyl radical from the hexyl chain [2].
59 [C₃H₇O]⁺ Information missing Information missing
45 [CH₃-CH=OH]⁺ 63 Rearrangement mechanism [2].
29 [C₂H₅]⁺ 10 C-O cleavage of the ethoxy group [2].

Fragmentation Pathways and Mechanisms

The fragmentation pattern of 1-Ethoxyhexane can be understood through several key bond cleavages, characteristic of aliphatic ethers.

  • Molecular Ion: The molecular ion peak at m/z 130 has very low intensity, which is typical for aliphatic ethers as their molecular ions are unstable and readily fragment [3] [2].
  • The Base Peak (m/z 73): The most abundant fragment is formed through alpha-cleavage (α-cleavage), a dominant process in ethers where the bond breaks next to the oxygen atom. In this case, the hexyl chain fragments, resulting in the loss of a butyl radical (•C₄H₉) and formation of the stable oxonium ion CH₂=O⁺-C₂H₅(C₂H₄) [2].
  • Other Key Fragments:
    • The ion at m/z 45, with high relative intensity, is likely formed by a rearrangement reaction. A proposed structure is CH₃-CH=OH⁺, though other isomeric oxonium ions are possible [2].
    • The peaks at m/z 85 and m/z 101 result from the cleavage of the C-O bond, leading to the loss of the ethoxy group or an ethyl radical, respectively [2].
    • The fragment at m/z 29 is a classic ethyl cation (C₂H₅⁺), commonly observed in the mass spectra of ethyl-containing compounds [2].

The following diagram illustrates the primary fragmentation pathways leading to the major ions described above.

fragmentation_pathway MolecularIon Molecular Ion m/z 130 Fragment_115 [M-CH₃]⁺ m/z 115 MolecularIon->Fragment_115 α-C Cleavage -Loss of •CH₃ Fragment_101 [M-C₂H₅]⁺ m/z 101 MolecularIon->Fragment_101 C-O Cleavage -Loss of •C₂H₅ Fragment_85 [M-OC₂H₅]⁺ m/z 85 MolecularIon->Fragment_85 C-O Cleavage -Loss of •OC₂H₅ BasePeak_73 [M-C₄H₉]⁺ m/z 73 (Base Peak) MolecularIon->BasePeak_73 α-C Cleavage -Loss of •C₄H₉ Fragment_45 [C₂H₅O]⁺ m/z 45 MolecularIon->Fragment_45 Rearrangement Fragment_29 [C₂H₅]⁺ m/z 29 Fragment_101->Fragment_29 C-C Cleavage -Further Fragments

Primary fragmentation pathways of this compound showing key cleavages and resulting ions.

Key Experimental Considerations

For researchers aiming to reproduce or analyze this data, here are some core experimental aspects typically involved in obtaining such a spectrum, consistent with standard practices for electron ionization mass spectrometry [3] [2]:

  • Ionization Method: The data was acquired using Electron Ionization (EI) at standard 70 eV electron energy [1] [2].
  • Sample Introduction: The organic sample is vaporized before entering the ionization chamber where it is bombarded by a stream of electrons to create positive molecular ions (M⁺•) [3].
  • Fragmentation: The energetic molecular ions are unstable and undergo characteristic fragmentation, primarily breaking at the weakest bonds, such as those adjacent to the ether oxygen (alpha-cleavage) [3] [2].
  • Detection: Only the positively charged fragment ions are accelerated, deflected according to their mass-to-charge ratio (m/z), and detected to produce the mass spectrum [3].

References

Understanding the Williamson Ether Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Williamson Ether Synthesis is an organic reaction used to prepare ethers, developed by Alexander William Williamson in 1850 [1]. The general procedure involves an SN2 nucleophilic substitution where an alkoxide ion (RO⁻) attacks an alkyl halide (R'-X), resulting in the formation of an ether (R-O-R') and a halide salt [2] [3] [1].

1-Ethoxyhexane is an unsymmetrical ether. Its synthesis can be viewed as the connection of a "Ethoxy-" group and a "Hexyl-" group. The two potential retrosynthetic pathways are:

  • Pathway A: Nucleophile = Ethoxide ion (CH₃CH₂O⁻); Electrophile = 1-Halohexane (e.g., 1-bromohexane).
  • Pathway B: Nucleophile = Hexoxide ion (CH₃(CH₂)₅O⁻); Electrophile = Haloethane (e.g., bromoethane).

Pathway A is strongly recommended. Using a primary alkyl halide (1-halohexane) minimizes the competing E2 elimination reaction, which is a major concern in Williamson synthesis [2] [3]. Using a secondary alkyl halide (which the hexyl fragment would be in Pathway B) can lead to significant alkene byproducts [2].

The following diagram illustrates the recommended reaction mechanism and the experimental workflow for synthesizing this compound.

Experimental Protocol & Optimized Conditions

This section provides a detailed, step-by-step procedure for synthesizing this compound on a 10 mmol scale, adaptable for larger scales.

Step-by-Step Synthesis Procedure
Step Action Details & Rationale
1 Generate Alkoxide In a round-bottom flask, add absolute ethanol (~20 mL). Under N₂, add sodium hydride (NaH, 12 mmol, 1.2 equiv.). Stir at 0°C for 30 min. Hazard: NaH reacts violently with water [2].
2 Add Alkyl Halide Add 1-bromohexane (10 mmol, 1.0 equiv.) dropwise. Alternatively, use potassium iodide (KI) catalysis with 1-chlorohexane via Finkelstein reaction [1].
3 Carry out Reaction Reflux the mixture with stirring for 1-8 hours. Monitor by TLC or GC. Microwave irradiation can reduce time to ~10 minutes [1].
4 Work-up Cool the mixture to room temperature. Carefully add water to quench excess NaH. Transfer to a separatory funnel, add water and ether. Extract the organic layer, wash with brine, dry over MgSO₄.
5 Purify Product Remove solvent by rotary evaporation. Purify the crude product via distillation to obtain pure this compound as a colorless liquid.
Reaction Optimization & Quantitative Data

The success and selectivity of the reaction depend heavily on the conditions. The table below summarizes key parameters and findings from mechanistic studies.

Parameter Options & Recommendations Rationale & Quantitative Impact
Alkyl Halide 1-Bromohexane (Primary) is optimal. Avoid secondary/tertiary halides. Tertiary alkyl halides undergo E2 elimination; secondary gives mixed results [2] [3].
Solvent Anhydrous Ethanol (parent alcohol), Acetonitrile (MeCN), or THF. Solvent drastically influences selectivity. In MeCN, O- vs. C-alkylation ratio is 97:3; in MeOH, it drops to 72:28 [4].
Base for Alkoxide Sodium Hydride (NaH) or Potassium Hydride (KH). Strong, irreversible bases like NaH ensure complete deprotonation of ethanol, generating the reactive ethoxide nucleophile in situ [2].
Reaction Kinetics Energy barriers for O-alkylation are lower than for C-alkylation. Kinetic modeling confirms a higher energy barrier for the C-alkylation pathway, favoring the desired ether formation [4].

Verification and Analysis

After synthesis, verifying the identity and purity of the product is crucial.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Compare the obtained ¹H and ¹³C NMR spectra with predicted or literature data [5]. Key expected signals for this compound are a triplet for -O-CH₂-CH₃ (~1.2 ppm), a quartet for -O-CH₂-CH₃ (~3.5 ppm), and characteristic multiplet signals for the hexyl chain.
  • Purity Analysis: Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) can be used to confirm purity and identify any volatile organic impurities. The molecular weight of this compound is 130.23 g/mol [6].

Troubleshooting and Safety

  • Low Yield: This can be caused by moisture, leading to hydrolysis of the alkyl halide or alkoxide. Ensure all glassware and solvents are anhydrous. Extended reaction times or mild heating can help drive the reaction to completion.
  • Safety Considerations:
    • This compound: Use in a well-ventilated place and wear suitable protective equipment. It is flammable; keep away from ignition sources [6].
    • Sodium Hydride (NaH): Handle with extreme care under an inert atmosphere. It is a severe fire and water hazard [2].
    • Alkyl Halides: Many are irritants and toxic. Avoid inhalation and skin contact.

References

1-Ethoxyhexane safety data sheet research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the identified properties of 1-Ethoxyhexane (CAS 5756-43-4).

Property Value / Description
Chemical Name This compound [1]
Synonyms Hexane, 1-ethoxy- [1]
CAS Number 5756-43-4 [1]
Molecular Formula C8H18O [1]
Molecular Weight 130.23 g/mol [1]
Physical State No data available [1]
Boiling Point 135.5 °C (at 760 mmHg) [2]
Flash Point 31.2 °C [2]
Density 0.78 g/cm³ [2]
Vapor Pressure 9.52 mmHg at 25°C [2]
Refractive Index 1.404 [2]

Hazards and Health Effects

The safety data sheet for this compound has numerous data gaps, with no specific hazard classification, signal word, or pictogram available [1]. The following first aid measures and potential hazards are recommended based on general handling procedures.

Exposure Route First Aid Measures
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled [1].
Skin Contact Remove contaminated clothing immediately. Wash skin with soap and plenty of water. Consult a doctor [1].
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Consult a doctor [1].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately [1].
  • Irritation Potential: While data is unavailable for this compound, research on similar ethoxylated surfactants (C12E5) shows that oxidation can significantly increase skin irritation potential, especially after repeated exposures [3]. This suggests that the irritant properties of this compound could change over time if not stored properly.
  • Toxicological Data: Acute toxicity data (oral, inhalation, dermal) for this compound is not available [1]. There is also no data on carcinogenicity, mutagenicity, reproductive toxicity, or specific target organ toxicity [1].

Firefighting and Explosion Hazards

Parameter Information
Suitable Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam [1].
Specific Hazards No data available for the substance itself [1].
Flash Point 31.2 °C [2]
Flammability Limits No data available. For reference, n-Hexane has an LFL of 1.1% and a UFL of 7.5% [4].

Handling, Storage, and Exposure Controls

Experimental Handling Protocols

  • Ventilation: Handle only in a well-ventilated place [1].
  • Personal Protection:
    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields [1].
    • Skin Protection: Wear fire-resistant, impervious clothing and chemical-impermeable gloves [1].
    • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator [1].
  • Ignition Control: Use non-sparking tools and prevent fire caused by electrostatic discharge [1].

Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place [1].
  • Store away from foodstuff containers or incompatible materials (though specific incompatibilities are not listed) [1].

Exposure Monitoring

  • No Occupational Exposure Limit (OEL) values are available for this compound [1].
  • Regulatory Context: OSHA Permissible Exposure Limits (PELs) are often outdated. It is recommended to consult other limits like NIOSH RELs or ACGIH TLVs, though none exist for this specific compound [5].

Risk Assessment Workflow

The significant data gaps for this compound mean a cautious, evidence-based risk assessment strategy is essential for safe laboratory work. The following diagram outlines the key decision points in this process.

cluster_assess Apply Precautionary Principle start Start: Assess Risks for this compound Use id1 Identify Known Hazards (Flash Point, Physical State) start->id1 id2 Identify Critical Data Gaps (Toxicity, OELs, Incompatibilities) id1->id2 assess1 Use Analogous Data (e.g., n-Hexane Flammability) id2->assess1 dev Develop & Implement Conservative Safety Protocols monitor Monitor Scientific Literature for New Data dev->monitor assess2 Assume Higher Hazard for Unverified Endpoints assess1->assess2 assess2->dev end Safe Experimental Operation monitor->end

Regulatory and Disposal Information

  • Regulatory Status: Based on the available data, this compound does not appear on the ECHA Candidate List of substances of very high concern [6] nor in the list of substances restricted under REACH [7]. It is also not listed in several other international inventories [1].
  • Disposal Considerations:
    • Product: The material should be disposed of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, food, or feed [1].
    • Contaminated Packaging: Containers can be triple-rinsed and recycled, or punctured and disposed of in a sanitary landfill [1].

Key Research and Data Limitations for Professionals

The most critical finding is the absence of key toxicological and eco-toxicological data in the safety data sheet [1]. This requires a highly precautionary approach.

  • Addressing Data Gaps: In the absence of substance-specific data, one strategy is to use read-across from structurally similar chemicals, such as n-Hexane for flammability characteristics [4]. Furthermore, research on oxidized ethoxylated surfactants indicates that the irritant potential of this class of compounds can increase upon storage, a factor that should be considered for quality control and handling [3].
  • Implications of In Vivo Variability: When referencing animal data for other chemicals, be aware of inherent variability. One analysis of rat acute oral LD50 values found that replicate studies only result in the same hazard categorization about 60% of the time, with an associated margin of uncertainty [8]. This underscores the challenge of relying on single-point estimates for safety decisions.

References

1-Ethoxyhexane as non-ionic surfactant

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Ethoxyhexane

The table below summarizes the available physicochemical data for this compound [1].

Property Value / Description
CAS Number 5756-43-4 [1]
Molecular Formula C8H18O [1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 140.96°C (estimate) [1]
Density 0.7722 [1]
Refractive Index 1.4008 [1]
Chemical Structure Linear ether (CH3(CH2)5OCH2CH3) [1]

Non-Ionic Surfactants in Drug Delivery

While this compound itself is not discussed in the retrieved pharmaceutical literature, non-ionic surfactants are critical components in advanced drug delivery systems [2] [3]. Understanding their general roles and properties can provide a valuable framework for investigating new compounds like this compound.

  • Key Roles: They are primarily used to enhance the solubility and stability of poorly water-soluble drugs, thereby improving their bioavailability [2] [3]. They are crucial formulators of nanocarriers like micelles, liposomes, and nanoemulsions, which can help achieve targeted drug delivery and reduce systemic toxicity [2].
  • Advantages: Non-ionic surfactants are often preferred for their high stability, good biocompatibility, and relatively low toxicity compared to ionic surfactants [2] [3]. Their compatibility with other ingredients makes them versatile for formulation design [4].
  • Examples in Research: Commonly studied and used non-ionic surfactants include polysorbates (e.g., Tween 80), Pluronic block copolymers, Brij surfactants, and alkyl polyglucosides [2] [5] [3].

Proposed Experimental Pathways for Characterization

Should you obtain a sample of this compound for investigation, the following experimental protocols, based on standard methodologies for surfactant characterization, would be essential. The workflow for this characterization process can be visualized as follows:

cluster_1 Core Physicochemical Characterization cluster_2 Pharmaceutical Performance Testing Start Start: this compound Sample CMC Determine Critical Micelle Concentration (CMC) Start->CMC Tension Measure Surface Tension and Interfacial Properties CMC->Tension HLB Estimate Hydrophilic- Lipophilic Balance (HLB) Tension->HLB Solubilization Drug Solubilization Capacity Assay HLB->Solubilization Toxicity In-vitro Cytotoxicity and Compatibility Tests Solubilization->Toxicity Stability Formulation Stability Studies Toxicity->Stability End End: Evaluate Application Potential Stability->End

Determination of Critical Micelle Concentration (CMC)
  • Objective: To find the concentration at which this compound begins to form micelles, a fundamental property for its solubilizing ability [3].
  • Protocol (Surface Tension Method):
    • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., from 0.01 mM to 100 mM).
    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
    • Plot surface tension versus the logarithm of concentration. The point where a distinct break in the curve occurs is the CMC [3].
  • Data Analysis: A low CMC indicates a strong tendency to form micelles, which is generally desirable for efficient solubilization.
Drug Solubilization Capacity Assay
  • Objective: To evaluate the effectiveness of this compound micelles in increasing the aqueous solubility of a model poorly soluble drug [2].
  • Protocol:
    • Prepare a surfactant solution in a buffer (e.g., phosphate-buffered saline) at a concentration well above the predetermined CMC.
    • Add an excess amount of a hydrophobic model drug (e.g., ibuprofen, carbamazepine [5] [3]) to the solution.
    • Agitate the mixture for 24-48 hours at a constant temperature (e.g., 37°C) to reach equilibrium.
    • Centrifuge the sample at high speed to separate undissolved drug.
    • Analyze the concentration of the dissolved drug in the supernatant using a suitable method like UV-Vis spectrophotometry or HPLC [5].
  • Data Analysis: Compare the solubility of the drug in the surfactant solution to its solubility in plain buffer. The degree of enhancement indicates solubilization capacity.

Recommendations for Further Research

To find applicable data, I suggest you:

  • Consult Chemical Supplier COA: Request the Certificate of Analysis (COA) from chemical suppliers for purity and specification data.
  • Broaden Search Scope: Explore applications of this compound in other fields, such as the mining, textile, or cosmetic industries, where its surfactant properties might already be utilized [4].
  • Investigate Structural Analogs: Look into research on surfactants with similar linear ether structures, as their data may provide useful insights and predictive models for your research on this compound.

References

1-Ethoxyhexane emulsifying properties applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Ethoxyhexane

The table below summarizes the key identifiers and physical properties of this compound, which is classified as a non-ionic surfactant [1] [2].

Property Value
CAS Number 5756-43-4 [2]
IUPAC Name This compound [2]
Molecular Formula C₈H₁₈O [2]
Molecular Weight 130.23 g/mol [2]
Structure (SMILES) CCCCCCOCC [2]
Boiling Point 135.5 °C [2]
Density 0.772 g/mL [2]
Refractive Index 1.404 [2]
Water Solubility Relatively insoluble/Low [2]

Potential as an Emulsifier and Research Context

This compound is characterized as a non-ionic surfactant due to its molecular structure, which features an ether oxygen atom that provides moderate polarity without carrying an electrical charge [1] [2]. This structure gives it a balance between hydrophilic and hydrophobic properties, which is the fundamental requirement for a compound to act as an emulsifier, enabling the mixing of oil and water phases [3].

It's important to note that the primary source describes this compound as being "exclusively intended for research purposes" and "not designed for human therapeutic applications" [1] [2]. The search results do not provide specific data on its emulsifying performance, such as its Hydrophilic-Lipophilic Balance (HLB) value or effectiveness in specific formulations.

Experimental Considerations and Safety

Given the lack of direct application protocols, researchers aiming to investigate this compound's emulsifying properties should proceed with caution and focus on fundamental characterization.

  • Safety Data: A Safety Data Sheet (SDS) for this compound is available, but it lacks specific hazard classifications and toxicological data [4]. Standard laboratory precautions for handling organic chemicals are essential, including the use of personal protective equipment (PPE) and working in a well-ventilated area [4].
  • Analytical Methods: The mass spectrometry fragmentation pattern of this compound is documented, which can be used for identity confirmation and purity analysis [2]. The base peak appears at m/z 73, and the molecular ion peak has very low intensity at m/z 130 [2].

Proposed Experimental Workflow

The diagram below outlines a general approach for the preliminary investigation of this compound's emulsifying properties.

cluster_1 Stability Assessment Metrics Start Start: Emulsification Screening Prep Preparation of Oil/Water Phases Start->Prep Mix Homogenization (High-Shear Mixing) Prep->Mix Stab Stability Assessment Mix->Stab Char Performance Characterization Stab->Char Visual Visual Inspection (Creaming, Phase Separation) Micro Microscopy (Droplet Size & Distribution) Rheo Rheological Measurements

How to Proceed with Formulation Research

Since direct data on this compound is limited, you may need to consult broader scientific literature or investigate structurally similar compounds.

  • Explore Similar Ethers: Consider studying other alkyl ethers with closely related structures, as their data can provide valuable insights and a basis for comparison.
  • Focus on Non-Ionic Surfactants: General principles for formulating with non-ionic surfactants apply. This includes determining the required HLB value for your target oil and testing the surfactant's stability across different pH and temperature conditions [3].
  • Empirical Screening: Given the circumstances, designing a custom experimental screening protocol, as outlined above, is the most practical path forward to generate application-specific data.

References

Comprehensive Application Notes and Protocols for Ethoxylated Wetting Agents in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethoxylated Compounds as Wetting Agents

Ethoxylated wetting agents represent a critical class of surface-active compounds in pharmaceutical formulations, characterized by the presence of ethylene oxide (EO) units in their molecular structure. These compounds demonstrate remarkable ability to reduce surface tension at various interfaces, enabling improved wetting of solid surfaces, enhanced solubility of poorly soluble active pharmaceutical ingredients (APIs), and increased bioavailability. The ethoxy group content directly influences key properties including solubility, critical micelle concentration (CMC), and thermal stability, allowing formulators to tailor compounds for specific application requirements. While 1-Ethoxyhexane itself represents a simple alkoxy compound with limited surface activity, the broader class of polyoxyethylene-based surfactants containing multiple ethoxy units demonstrates significantly enhanced wetting capabilities essential for pharmaceutical applications [1] [2].

The fundamental molecular structure of ethoxylated wetting agents consists of a hydrophobic hydrocarbon chain (typically C6-C18) connected to a hydrophilic polyethoxy chain. This amphiphilic structure enables the compound to orient at interfaces between phases with different polarities, effectively reducing interfacial tension. The length of the hydrophobic chain determines the hydrophobic-lipophilic balance, while the number of ethoxy groups (typically ranging from 1 to 50+ units) controls the hydrophilic properties. This structural versatility allows fine-tuning of properties such as cloud point, viscosity, and solubility across a wide range of pharmaceutical formulations [1] [3]. Industrial synthesis typically employs specialized reactors that manage the highly exothermic nature of ethoxylation reactions, requiring careful temperature and pressure control to prevent thermal runaway, with potassium hydroxide commonly used as a catalyst during the synthesis process [2].

Performance Data and Surface Activity of Ethoxylated Wetting Agents

Quantitative Performance Comparison of Ethoxylated Surfactants

Table 1: Surface Activity Parameters of Ethoxylated Compounds Across Various Applications

Compound Type CMC (mM) Surface Tension at CMC (mN/m) EO Units Optimal Concentration Application Efficiency
Polymeric Ionic Liquids (PILs) with EO groups 0.5-2.0 30-35 5-15 0.1-0.5% Excellent solubility in high salinity brine, thermal stability >100°C [1]
OP-5 0.08 29.2 5 0.05% Moderate surface activity with limited hydration capacity [4]
OP-10 0.12 30.5 10 0.05% Balanced wetting capability and hydration stability [4]
OP-15 0.21 32.1 15 0.05% Enhanced hydration with slightly reduced surface activity [4]
AES (Anionic) 0.15 31.2 3-12 0.1-0.3% Excellent dynamic wetting, high salt tolerance [5]
FMES (Anionic) 0.18 32.8 5-15 0.1-0.3% Good emulsification, biodegradable [5]
Fluorosurfactants N/A 15-20 N/A 0.01-0.05% Exceptional surface tension reduction, low foam tendency [3]
Acetylene Diol N/A 25-30 Variable 0.1-1.0% Balanced performance, low foam, moderate reduction [3]

The data presented in Table 1 demonstrates the direct correlation between ethoxy content and surface activity parameters. PILs with incorporated ethoxy groups exhibit excellent thermal stability and solubility across varying salinity conditions, making them particularly suitable for challenging formulation environments. The nonionic OP-series surfactants show a clear trend where increasing ethoxy content from 5 to 15 units results in progressively higher CMC values and surface tension at CMC, indicating modified surface activity efficiency [4]. This relationship highlights the critical balance between hydrophilic-lipophilic properties that must be optimized for specific pharmaceutical applications.

Interfacial and Thermodynamic Properties

Table 2: Interfacial Properties and Thermodynamic Parameters of Ethoxylated Wetting Agents

Parameter PILs with Low EO Content PILs with High EO Content Measurement Significance
Γmax (mol/m²) 2.1 × 10⁻⁶ 1.5 × 10⁻⁶ Higher values indicate more compact monolayer formation
Amin (Ų/molecule) 79 111 Minimal surface area per molecule at interface
ΔG°ads (kJ/mol) -38.2 -33.5 Free energy of adsorption; more negative values indicate spontaneous adsorption
ΔG°mic (kJ/mol) -29.7 -26.3 Free energy of micellization; more negative values indicate spontaneous micelle formation
Salt Tolerance High (>200,000 ppm TDS) Excellent (>240,000 ppm TDS) Maintains solubility and surface activity in high salinity
Thermal Stability >100°C >100°C Maintains structural integrity at elevated temperatures

The interfacial parameters in Table 2 provide insights into the molecular packing efficiency at air-water interfaces. PILs with lower ethoxy content demonstrate higher surface excess concentration (Γmax) and lower minimal surface area per molecule (Amin), indicating more compact monolayer formation. Conversely, higher ethoxy content leads to reduced monolayer compactness due to increased hydrophilic chain volume and steric hindrance at the interface. The negative values for both free adsorption energy (ΔG°ads) and free micellization energy (ΔG°mic) confirm the spontaneity of these processes, with adsorption being more thermodynamically favorable than micellization for all tested compounds [1]. These thermodynamic parameters provide fundamental insights for formulators predicting compound behavior under various application conditions.

Experimental Protocols for Ethoxylated Wetting Agent Characterization

Surface Tension and Critical Micelle Concentration Determination

Objective: This protocol details the procedure for determining the critical micelle concentration (CMC) and surface tension reduction efficiency of ethoxylated wetting agents through the Wilhelmy plate method, providing essential parameters for formulation optimization.

Materials and Equipment:

  • Ethoxylated wetting agent sample (high purity, dried if necessary)
  • Deionized water (HPLC grade for pharmaceutical applications)
  • Analytical balance (accuracy ±0.0001 g)
  • Tensiometer with Wilhelmy plate (platinum, properly cleaned)
  • Temperature-controlled bath (±0.1°C)
  • Magnetic stirrer and appropriate glassware
  • Serial dilution apparatus (optional)

Procedure:

  • Prepare a stock solution of the ethoxylated wetting agent at approximately 10× the anticipated CMC in deionized water.
  • Create a series of dilutions (typically 12-15 concentrations) covering a range from 0.0001× to 5× the estimated CMC.
  • Equilibrate all solutions in a temperature-controlled bath at 25.0°C ± 0.1°C for 30 minutes prior to measurement.
  • Calibrate the tensiometer according to manufacturer specifications using deionized water as reference (surface tension 72.0 mN/m at 25°C).
  • Immerse the cleaned Wilhelmy plate into each solution and record the surface tension value once equilibrium is reached (typically 2-5 minutes per measurement).
  • Perform triplicate measurements for each concentration and calculate mean values.
  • Plot surface tension versus logarithm of concentration and identify the CMC as the point of abrupt change in slope.
  • Calculate surface excess concentration (Γmax) using the Gibbs adsorption equation: Γmax = (-1/2.303nRT) × (dγ/dlogC), where n=1 for nonionic surfactants.
  • Determine the minimum surface area per molecule (Amin) using: Amin = 10¹⁶/(ΓmaxNA), where NA is Avogadro's number [1] [4] [5].

Quality Control Considerations:

  • Ensure consistent temperature control throughout measurements as surface tension is temperature-dependent.
  • Verify plate cleanliness between measurements using solvent rinse and flame cleaning if applicable.
  • Include system suitability checks with standard surfactant solutions of known CMC.
  • Document solution preparation accuracy and any pH adjustments made during testing.

G start Start Surface Tension Measurement prep Prepare Stock Solution (10× Estimated CMC) start->prep dilute Create Serial Dilutions (0.0001× to 5× CMC) prep->dilute equil Temperature Equilibration (25°C ± 0.1°C, 30 min) dilute->equil calibrate Calibrate Tensiometer Using Deionized Water equil->calibrate measure Measure Surface Tension Wilhelmy Plate Method calibrate->measure triplicate Triplicate Measurements Per Concentration measure->triplicate triplicate->measure More replicates needed analyze Analyze Data Plot γ vs log C triplicate->analyze All measurements completed determine Determine CMC from Slope Change Point analyze->determine calculate Calculate Γmax and Amin Gibbs Adsorption Equation determine->calculate end CMC Characterization Complete calculate->end

Adsorption and Wettability Modification Assessment

Objective: This protocol describes the methodology for evaluating the adsorption behavior and wettability modification capabilities of ethoxylated wetting agents on solid substrates, simulating real-world application conditions in pharmaceutical formulations.

Materials and Equipment:

  • Model solid substrate (standardized surface, e.g., silicon wafer, polymer film, or compressed powder disk)
  • Ethoxylated wetting agent solutions at various concentrations
  • Contact angle goniometer with high-resolution camera and software
  • X-ray Photoelectron Spectroscopy (XPS) instrument for surface analysis
  • UV-Vis spectrophotometer for concentration analysis
  • Controlled environment chamber (temperature and humidity control)

Procedure:

  • Prepare solid substrates with standardized surface properties (cleaning, polishing, or coating as required).
  • Immerse substrates in ethoxylated wetting agent solutions for predetermined time intervals (typically 1 minute to 24 hours).
  • Remove substrates and rinse gently with deionized water to remove loosely adsorbed molecules.
  • Dry substrates under controlled conditions (nitrogen stream or controlled humidity).
  • Measure static and dynamic contact angles using the sessile drop method:
    • Dispense 2-5 µL droplets of probe liquid (typically water)
    • Capture image within 10 seconds of droplet deposition
    • Analyze droplet profile using Young-Laplace fitting
    • Perform minimum of 10 measurements per substrate
  • For adsorption quantification, measure solution concentration before and after adsorption using UV-Vis at appropriate wavelength.
  • Calculate adsorption amount using mass balance equation: Γ = (C₀ - Cₑ) × V/A, where C₀ and Cₑ are initial and equilibrium concentrations, V is solution volume, and A is substrate surface area.
  • Perform XPS analysis on selected samples to determine elemental composition changes and verify adsorption.
  • Correlate contact angle reduction with adsorption density and ethoxy content [4].

Data Interpretation Guidelines:

  • Contact angle reduction >20° indicates significant wettability modification.
  • Langmuir or Freundlich isotherm models typically describe adsorption behavior.
  • Higher ethoxy content generally increases adsorption stability but may reduce initial adsorption rate.
  • Combine wettability data with surface tension measurements for comprehensive understanding.

Structural Relationships and Functional Mechanisms

Structure-Activity Relationships in Ethoxylated Wetting Agents

The wetting efficiency of ethoxylated compounds is fundamentally governed by their molecular architecture, which controls interfacial behavior and substrate interactions. The hydrophobic chain length primarily determines the affinity for non-polar surfaces, with longer chains (C12-C18) providing stronger adsorption but potentially slower diffusion to interfaces. The ethoxy unit count directly modulates hydrophilic-lipophilic balance (HLB), with higher EO content increasing aqueous solubility and altering molecular conformation at interfaces. Compounds with intermediate EO units (5-10) typically demonstrate optimal wetting for most pharmaceutical applications, balancing diffusion kinetics and interfacial activity [4] [3].

The mechanism of wettability enhancement involves both surface tension reduction and direct substrate modification. Ethoxylated surfactants accumulate at interfaces, with hydrophobic segments oriented away from water and ethoxy chains extending into the aqueous phase. This molecular orientation reduces the energy barrier for wetting, enabling spontaneous spreading on low-energy surfaces. Additionally, the ether oxygen atoms in ethoxy chains form hydrogen bonds with polar groups on substrate surfaces, creating a stable interfacial layer that effectively modifies surface energy. This dual mechanism explains the superior performance of ethoxylated wetting agents compared to their non-ethoxylated counterparts [4] [6].

G struct Molecular Structure Components hydrophobic Hydrophobic Chain Length (C6-C18) struct->hydrophobic ethoxy Ethoxy Unit Count (1-20+ units) struct->ethoxy head Head Group Type (Nonionic/Anionic) struct->head hl_balance Hydrophilic- Lipophilic Balance hydrophobic->hl_balance ethoxy->hl_balance head->hl_balance prop Molecular Properties mech Mechanisms of Action prop->mech Influences hl_balance->prop Determines cmc Critical Micelle Concentration hl_balance->cmc diffusion Diffusion Rate to Interface hl_balance->diffusion tension Surface Tension Reduction mech->tension adsorb Substrate Adsorption & Modification mech->adsorb hbond Hydrogen Bonding with Ether Oxygen mech->hbond wetting Enhanced Wetting & Spreading tension->wetting adsorb->wetting stability Formulation Stability hbond->stability perf Performance Outcomes wetting->perf solubility Improved API Solubility solubility->perf stability->perf

Environmental Stability and Compatibility Profiling

Objective: This protocol outlines procedures for evaluating the environmental stability and formulation compatibility of ethoxylated wetting agents under various stress conditions relevant to pharmaceutical manufacturing and storage.

Materials and Equipment:

  • Ethoxylated wetting agent solutions at use concentration
  • Controlled temperature chambers (refrigerated to elevated temperature)
  • pH adjustment solutions (HCl, NaOH)
  • Salt solutions for ionic strength studies
  • Analytical HPLC system with appropriate columns
  • Accelerated stability chambers with light exposure capability

Thermal Stability Procedure:

  • Prepare ethoxylated wetting agent solutions at target use concentration in appropriate buffers.
  • Dispense solutions into sealed containers (headspace minimization recommended).
  • Place samples in temperature-controlled environments: 4°C, 25°C, 40°C, and 60°C (accelerated).
  • Withdraw samples at predetermined timepoints (1, 2, 4, 8, 12 weeks).
  • Analyze for:
    • Surface tension maintenance (% of initial value)
    • Chemical degradation (HPLC analysis)
    • pH change
    • Visual appearance (color, clarity, precipitation)
  • Determine degradation kinetics and predict shelf-life using Arrhenius equation for accelerated conditions.

pH and Ionic Strength Tolerance Procedure:

  • Prepare ethoxylated wetting agent solutions across pH range (3-10) using appropriate buffers.
  • Evaluate solutions immediately after preparation and after 24-hour equilibration.
  • Measure surface tension, CMC shift, and cloud point (for nonionic surfactants).
  • Prepare solutions with increasing ionic strength (0.01-1.0 M NaCl or simulated physiological saline).
  • Evaluate salt tolerance through visual inspection for precipitation and surface tension maintenance.
  • Document pH and ionic strength ranges where performance remains within 10% of optimum.

Compatibility Screening Procedure:

  • Prepare formulations containing ethoxylated wetting agent with typical pharmaceutical excipients.
  • Include representatives from major excipient classes: polymers, preservatives, antioxidants, buffers.
  • Store compatible and incompatible combinations under accelerated conditions.
  • Monitor for physical and chemical instability indicators:
    • Phase separation
    • Viscosity changes
    • Precipitation
    • Color development
    • Efficacy reduction

Interpretation and Application:

  • Ethoxylated wetting agents generally demonstrate broad pH stability (typically pH 5-9 for nonionic variants).
  • Salt tolerance varies with ethoxylation degree, with higher EO content providing better electrolyte tolerance.
  • Thermal degradation pathways include oxidative cleavage of ethoxy chains and dehydration reactions.
  • Document compatibility findings in excipient interaction database for future formulation development [1] [4] [5].

Conclusion and Application Guidelines

Ethoxylated wetting agents represent versatile tools in pharmaceutical development, offering tunable properties through manipulation of their ethoxy content and hydrophobic chain structure. The data presented in these Application Notes demonstrate that optimal performance requires careful balancing of surface activity, solubility characteristics, and interfacial behavior for specific application requirements. The provided protocols enable comprehensive characterization of these critical parameters, supporting evidence-based selection and quality control in pharmaceutical development.

When implementing ethoxylated wetting agents in pharmaceutical formulations, consider the following application guidelines:

  • For low-energy surface wetting, select compounds with moderate EO content (5-10 units) and balanced HLB values.
  • In high salinity environments, prioritize high-EO-content surfactants or specialized structures like polymeric ionic liquids.
  • For temperature-sensitive formulations, verify thermal stability under processing and storage conditions.
  • In biological applications, consider regulatory status and toxicity profiles in addition to performance characteristics.
  • Always conduct compatibility testing with all formulation components under relevant storage conditions.

The structural versatility of ethoxylated wetting agents continues to enable innovative solutions to formulation challenges, particularly for poorly soluble APIs and complex delivery systems. Ongoing research focuses on enhancing their environmental profile while maintaining performance advantages in pharmaceutical applications.

References

Comprehensive Application Notes and Protocols for 1-Ethoxyhexane in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier and Profile

1-Ethoxyhexane, also known as hexyl ethyl ether, is an aliphatic ether considered for specialized roles in chemical synthesis and processing. Its structure offers a blend of hydrocarbon character with moderate polarity, suggesting potential as a solvent for non-polar to moderately polar compounds [1].

  • CAS Number: 5756-43-4
  • Molecular Formula: C₈H₁₈O
  • Molecular Weight: 130.23 g/mol [1]
  • IUPAC Name: this compound
  • Common Synonyms: Ethyl hexyl ether, Hexane, 1-ethoxy- [1] [2]

Physicochemical Characterization

The fundamental properties of this compound that define its utility as a solvent are summarized in the table below.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value / Description Reference
Physical State Colorless, volatile liquid [1]
Boiling Point 140.96 °C (estimate) [1]
Melting Point -94 °C (estimate) [1]
Flash Point 31.2 °C [1]
Density 0.7722 g/cm³ [1]
Refractive Index 1.4008 [1]
Vapor Pressure 9.52 mmHg at 25°C [1]
Solubility Insoluble in water; soluble in most organic solvents [1]

Safety and Handling Considerations

Proper handling is crucial due to its flammability and physical irritancy. The following protocol outlines the essential safety measures.

Safety and Handling Protocol
  • Personal Protective Equipment (PPE): Wear fire-resistant and impervious clothing, chemical-impermeable gloves (tested to EN 374 standard), and tightly fitting safety goggles with side-shields [2].
  • Ventilation: Conduct all work in a well-ventilated place, such as a fume hood, to prevent the accumulation of vapors. If exposure limits are exceeded or irritation is experienced, use a full-face respirator [2].
  • Handling Precautions: Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge. Avoid the formation of dust and aerosols [2].
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from foodstuffs and incompatible materials [2].
First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, administer artificial respiration and seek immediate medical attention [2].
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Consult a doctor [2].
  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor [2].
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention [2].
Hazard Classification

While a specific GHS classification is not available in the searched sources, the flash point of 31.2 °C categorizes it as a flammable liquid (Category 2 or 3) under GHS. Inhalation or skin contact may cause irritation [1].

Solvent Selection and Workflow

The following diagram illustrates the decision-making process for employing this compound in a synthetic workflow, incorporating general principles of solvent use.

G Start Start: Evaluate Reaction Needs BP Boiling Point: ~141°C Start->BP FP Flash Point: 31.2°C Start->FP Solubility Solubility Profile: Water-Immiscible Start->Solubility Safety Hazard: Flammable Liquid Start->Safety Check1 Is BP range (100-150°C) suitable? BP->Check1 FP->Check1 Check2 Is low water solubility acceptable? Solubility->Check2 Check3 Can flammability risks be managed? Safety->Check3 Check1->Check2 Yes Stop1 Consider Alternative Solvent Check1->Stop1 No Check2->Check3 Yes Check2->Stop1 No Proc1 Proceed with Risk Assessment Check3->Proc1 Yes Check3->Stop1 No Proc2 Proceed to Experimental Use Proc1->Proc2

General Laboratory Techniques

Distillation of this compound

Purification of solvents is often necessary for sensitive reactions. Distillation is the standard method for purifying this compound.

  • Principle: Distillation separates liquids based on differences in their boiling points. A pure liquid distills at a constant temperature when its vapor pressure equals the atmospheric pressure [3].
  • Apparatus Setup: Use a simple distillation setup (similar to Figure 1 in the search results) consisting of a heat source, distillation flask, stillhead with thermometer, water-cooled condenser, and a receiving flask. Ensure all joints are greased and sealed, and the apparatus is properly clamped [3].
  • Procedure: Heat the solvent steadily. The rate of heating should be such that the drop of condensate does not disappear from the thermometer bulb, ensuring liquid-vapor equilibrium and an accurate boiling point reading (~141°C). Collect the main fraction at its constant boiling point [3].
  • Note: The boiling point is pressure-dependent. For precise work, note the barometric pressure and refer to pressure-temperature correction tables [3].
Liquid-Liquid Extraction Protocol

While not specific to this compound, this general protocol can be adapted for workup procedures where it is used as an extraction solvent, based on its insolubility in water [1] [4].

  • Step 1: Transfer the reaction mixture (aqueous phase) to a separating funnel.
  • Step 2: Add a volume of this compound roughly equal to the volume of the aqueous phase.
  • Step 3: Seal the funnel and shake it vigorously, with frequent venting to release pressure.
  • Step 4: Allow the phases to separate completely. The organic phase (this compound, density ~0.77 g/cm³) will form the upper layer.
  • Step 5: Drain and discard the lower aqueous layer through the stopcock.
  • Step 6: Collect the organic layer containing the extracted compound. Further drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) may be required.

References

1-Ethoxyhexane in detergents and cleaning products

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

1-Ethoxyhexane, also known as ethyl hexyl ether, is an organic compound with the molecular formula C₈H₁₈O [1] [2]. It is classified as a non-ionic surfactant [3].

Molecular Structure & Identifiers

Property Value
CAS Number 5756-43-4 [4] [1] [5]
IUPAC Name This compound [1]
Molecular Formula C₈H₁₈O [4] [1] [5]
Molecular Weight 130.23 g/mol [4] [1] [5]
SMILES CCCCCCOCC [1]
InChI Key ZXHQLEQLZPJIFG-UHFFFAOYSA-N [1]

Physical and Thermodynamic Properties

Property Value Source / Notes
Boiling Point 135.5 °C [1]
Melting Point -94 °C [5] [2] Estimate
Density 0.772 - 0.7722 g/cm³ [5] [2]
Refractive Index 1.4008 - 1.404 [5] [1]
Flash Point 31.2 °C [2]
Vapor Pressure 9.52 mmHg @ 25°C [2]
LogP 2.603 [6] Partition coefficient (n-octanol/water)

Surfactant Function and Broader Context

This compound is identified as a non-ionic surfactant due to its molecular structure, which contains an ether oxygen as a hydrophilic (water-attracting) group and a hexyl chain as a hydrophobic (water-repelling) group [3]. This structure allows it to lower surface tension and act as an emulsifying or dispersing agent [3] [1].

The available search results do not specifically link this compound to commercial detergent formulations. The cleaning industry primarily uses other, high-volume non-ionic surfactants like alcohol ethoxylates (AE), which are also based on ethylene oxide [7] [8].

The following diagram illustrates the general mechanism of how a molecule like this compound functions as a surfactant at the interface of water and oil.

Start Surfactant Action Step1 1. Surfactant molecules adsorb at the oil-water interface Start->Step1 Step2 2. Hydrophobic tails dissolve in oil Hydrophilic heads remain in water Step1->Step2 Step3 3. Interfacial tension is reduced Step2->Step3 Step4 4. Emulsion is formed and stabilized Step3->Step4

Safety and Handling

Although a full safety profile is not available, basic precautions should be followed when handling this compound in a laboratory setting [4]:

  • Personal Protection: Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant impervious clothing [4].
  • Ventilation: Ensure adequate ventilation and use spark-proof tools to prevent ignition, as the liquid is flammable [4].
  • First Aid: If inhaled, move the victim to fresh air. If on skin, wash with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. For all cases, consult a doctor [4].

Guidance for Further Research

To find the specific application and protocol information you need, you may consider these approaches:

  • Search specialized databases like SciFinder or Reaxys using the CAS Number (5756-43-4) to find journal articles or patents that detail its use in formulations.
  • Review the scientific literature on similar small-molecule ethers to see if their application protocols can be adapted.
  • Contact chemical suppliers listed for this compound (e.g., in [5]) to inquire about technical data sheets or application notes.

References

Application Notes: Protocol for Evaluating Adjuvant Performance in Agrochemical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Adjuvant Function and Classification

Adjuvants are substances added to pesticide tank mixtures to enhance the performance of the active ingredient. They are broadly classified into two categories [1]:

  • Activator Adjuvants: Directly enhance the biological activity of the spray by improving coverage, retention, and penetration. This group includes surfactants, oils, and penetrants.
  • Utility Adjuvants: Modify the physical characteristics of the spray mixture to address application problems. Examples include drift control agents, anti-foaming agents, buffering agents, and thickeners.

The primary functions of adjuvants include reducing surface tension, improving droplet spread and adhesion on leaf surfaces, mitigating spray drift, and enhancing the absorption of the active ingredient into the plant [2] [1] [3].

Experimental Protocols for Key Performance Assessments

The following protocols outline standard methods for evaluating adjuvant efficacy.

Protocol 1: Measurement of Surface Tension and Droplet Spread This protocol assesses the physical modification of the spray solution.

  • 1.1 Objective: To quantify the ability of an adjuvant to reduce the surface tension of the spray solution and increase the spread area of droplets on a synthetic or natural leaf surface.
  • 1.2 Materials:
    • Adjuvant solution (e.g., prepared at 0.1%, 0.5%, and 1.0% v/v)
    • Deionized water (control)
    • Tensiometer
    • High-resolution camera mounted on a stand
    • Hydrophobic surface (e.g., Parafilm M) or isolated plant leaves
    • Micropipette
    • Image analysis software (e.g., ImageJ)
  • 1.3 Methodology:
    • Prepare adjuvant solutions at specified concentrations in deionized water.
    • Measure the surface tension (in dynes/cm) of each solution using a tensiometer. Record three measurements per sample.
    • Using a micropipette, place a 2 µL droplet of each solution onto the hydrophobic surface.
    • Capture images of the droplets immediately after deposition.
    • Use image analysis software to measure the spread area (in mm²) of each droplet.
  • 1.4 Data Analysis: Calculate the average surface tension and spread area for each treatment. A significant reduction in surface tension and a corresponding increase in spread area indicate effective surfactant properties.

Protocol 2: Evaluation of Drift Reduction Potential This protocol evaluates the adjuvant's ability to modify droplet size distribution to minimize off-target movement [4].

  • 2.1 Objective: To determine the effect of an adjuvant on the droplet size spectrum emitted by a spray nozzle, specifically the reduction of fine, drift-prone droplets.
  • 2.2 Materials:
    • Adjuvant solution
    • Laser diffraction particle analyzer (e.g., Malvern Spraytec)
    • Spray nozzle (standard flat fan, e.g., TeeJet XR 11003)
    • Spray chamber or wind tunnel
    • Pump system capable of maintaining constant pressure (e.g., 40 psi)
  • 2.3 Methodology:
    • Set up the nozzle and laser analyzer in the spray chamber according to manufacturer guidelines.
    • Spray deionized water (control) and record the droplet size distribution (Dv10, Dv50, Dv90) and the percentage of volume contained in droplets smaller than 100 µm (Fine) and smaller than 200 µm (Very Fine/Medium).
    • Repeat the process with the adjuvant-added solution.
    • Conduct a minimum of three replicates per treatment.
  • 2.4 Data Analysis: Compare the volume percentage of fines (<100 µm and <200 µm) between the control and adjuvant treatments. Effective drift-reduction adjuvants significantly decrease the proportion of fine droplets [4].

Protocol 3: Assessment of Rainfastness and Foliar Retention This protocol tests the adhesive properties and weather resistance of the spray deposit.

  • 3.1 Objective: To evaluate the adjuvant's ability to enhance the retention of spray droplets on leaf surfaces and their resistance to being washed off by rain.
  • 3.2 Materials:
    • Plant specimens (e.g., soybean or pea leaves)
    • Adjuvant solution with a fluorescent tracer (e.g., Pyranine 10G)
    • Simulated rainfall apparatus
    • Fluorometer or UV light for visualization
    • Image analysis software
  • 3.3 Methodology:
    • Apply a uniform spray of the tracer solution with and without the adjuvant onto leaf surfaces.
    • Allow the droplets to dry completely.
    • Expose the leaves to simulated rainfall (e.g., 10 mm over 30 minutes).
    • After drying, quantify the remaining fluorescent tracer using a fluorometer or by analyzing images taken under UV light.
  • 3.4 Data Analysis: Calculate the percentage of tracer retained post-rainfall. Higher retention values indicate superior sticker and weatherproofing properties.
Data Presentation and Analysis

The following tables provide a template for presenting quantitative data from the above experiments.

Table 1: Effect of Adjuvant on Spray Solution Properties and Droplet Spread

Adjuvant Concentration (% v/v) Surface Tension (dynes/cm) Droplet Spread Area (mm²)
0.0 (Control) 72.0 ± 0.5 3.5 ± 0.2
0.1 45.2 ± 1.1 8.1 ± 0.4
0.5 30.5 ± 0.8 12.7 ± 0.5
1.0 28.3 ± 0.6 13.0 ± 0.3

Data presented as mean ± standard deviation (n=3).

Table 2: Influence of Adjuvant on Spray Droplet Size Distribution

Treatment Dv10 (µm) Dv50 (µm) Dv90 (µm) % Vol < 100 µm % Vol < 200 µm
Water (Control) 85 225 415 12.5 35.2
Adjuvant (0.5%) 135 355 580 3.1 15.8

Dv50 represents the volume median diameter.

Workflow Visualization for Adjuvant Testing

The following diagram illustrates the logical workflow for a comprehensive adjuvant testing program.

G cluster_1 Phase 1: In-Vitro Characterization cluster_2 Phase 2: Biological Efficacy cluster_3 Phase 3: Advanced & Safety Testing Start Define Adjuvant Research Objective A Surface Tension Measurement Start->A B Droplet Spread Analysis A->B C Droplet Size Analysis B->C D Greenhouse Bioassays C->D Pass Criteria Met? E Rainfastness & Retention Tests D->E F Field-Scale Validation E->F G Environmental & Non-Target Organism Assessment F->G

Diagram 1: A sequential workflow for adjuvant testing, progressing from basic property characterization to field validation and safety assessment.

Safety and Environmental Considerations

The assessment of adjuvant safety is paramount. Key considerations include:

  • Toxicity Profiling: Adjuvants traditionally considered "inert" can exhibit toxicity, both alone and in synergy with active ingredients [5] [6]. Comprehensive toxicological screening on non-target organisms, including pollinators like honey bees, is essential.
  • Impact on Social Insects: Research has shown that pesticide-adjuvant combinations can synergistically alter honey bees' olfactory responses to social pheromones, potentially disrupting colony communication and reproductive success [6].
  • Environmental Fate: Studies should address the potential for adjuvants to modify the leaching or runoff behavior of pesticides to protect groundwater and aquatic ecosystems [4].

References

Comprehensive Application Notes and Protocols: 1-Ethoxyhexane as a Wetting Agent in Industrial Processes and Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Ethoxyhexane as a Wetting Agent

This compound (C₈H₁₈O), also known as ethyl hexyl ether, is an organic compound classified as an asymmetric alkyl ether with a molecular weight of 130.23 g/mol [1] [2]. This chemical possesses a unique structure consisting of a six-carbon hexane backbone with an ethoxy group (-OCH₂CH₃) attached to the terminal carbon position, creating a molecule with balanced hydrophilicity and hydrophobicity [2]. This balance makes this compound particularly effective as a non-ionic surfactant with excellent emulsifying, wetting, and dispersing properties [1]. In industrial and pharmaceutical contexts, wetting agents function by reducing interfacial tension between surfaces and liquids, thereby facilitating spreading and penetration [3]. The mechanism involves the amphipathic nature of these molecules, where the hydrophobic tails orient toward non-polar surfaces while hydrophilic heads interact with aqueous media, effectively bridging the two phases and enhancing wettability [3].

The applications of this compound extend across multiple industries, including pharmaceutical formulations, agricultural adjuvants, detergent compositions, and industrial cleaning products [1] [4]. In pharmaceutical development specifically, controlled wetting is critical for optimizing drug dissolution rates, improving powder dispersibility in suspension-based inhalers, and enhancing bioavailability of poorly soluble active pharmaceutical ingredients (APIs) [5]. Unlike ionic surfactants, this compound as a non-ionic surfactant offers the advantage of being compatible with various pH conditions and less likely to interact with API charged groups, making it particularly valuable in complex formulation systems [3].

Chemical and Physical Properties

The molecular structure of this compound contributes significantly to its performance as a wetting agent. The ether linkage creates a polar region within an otherwise non-polar molecule, providing amphipathic characteristics essential for surfactant functionality [2]. The oxygen atom in the ether functional group serves as a hydrogen bond acceptor, allowing limited interaction with water molecules, while the hexyl chain provides sufficient hydrophobicity to align with non-polar surfaces [2]. This structural configuration results in a compound that effectively reduces surface tension at interfaces.

The physical properties of this compound include a boiling point of 135.5-142°C and a melting point of approximately -94°C [2]. These thermal stability characteristics make it suitable for processes requiring moderate temperature exposure. The compound demonstrates a density of 0.772-0.78 g/cm³ and a refractive index of 1.401-1.404 [2]. Its solubility profile is characterized by excellent miscibility with organic solvents and limited solubility in aqueous systems, which is typical for predominantly hydrophobic compounds [2]. The surface tension of this compound has been measured at approximately 22.08 dynes/cm, significantly lower than that of water (72.8 mN/m), contributing to its wetting capabilities [2] [6].

Table 1: Fundamental Properties of this compound

Property Value Conditions/Method
Molecular Formula C₈H₁₈O -
Molecular Weight 130.23 g/mol -
Boiling Point 135.5-142°C 760 mmHg
Melting Point ~ -94°C Estimated
Density 0.772-0.78 g/cm³ Standard conditions
Refractive Index 1.401-1.404 Standard conditions
Surface Tension ~22.08 dynes/cm -
Water Solubility Relatively insoluble -

Mechanism of Action as a Wetting Agent

The wetting mechanism of this compound operates through surface tension reduction at the liquid-solid and liquid-air interfaces [3]. When applied to a surface, the molecules orient themselves at these interfaces, with the hydrophobic hexyl chain associating with non-polar surfaces or air, while the polar ethoxy group maintains interaction with water molecules [2] [3]. This molecular orientation effectively lowers the contact angle between the liquid and solid surface, facilitating improved spreading and adhesion [4]. The Young equation (γ_SV = γ_SL + γ_LV × cosθ) mathematically describes this relationship, where reducing the liquid-vapor interfacial tension (γ_LV) enables a smaller contact angle (θ) and consequently better wetting [4].

In pharmaceutical applications, the wetting mechanism is particularly important for enhancing drug dissolution and improving bioavailability of hydrophobic compounds [5] [3]. When incorporated into formulations containing poorly water-soluble APIs, this compound facilitates water penetration into drug aggregates, effectively increasing the surface area available for dissolution [3]. This process is critical for oral solid dosage forms where controlled wetting can significantly impact drug release profiles. Additionally, in inhaled pharmaceutical formulations, appropriate wetting characteristics are essential for achieving consistent particle dispersion and ensuring uniform delivery to the respiratory tract [5]. The following diagram illustrates the wetting mechanism at the molecular level:

wetting_mechanism compound This compound Molecule interface Liquid-Solid Interface compound->interface hydrophobic Hydrophobic Tail (Hexyl Chain) interface->hydrophobic Aligns with non-polar surface hydrophilic Hydrophilic Head (Ethoxy Group) interface->hydrophilic Interacts with water molecules surface_tension Reduces Surface Tension hydrophobic->surface_tension hydrophilic->surface_tension contact_angle Decreases Contact Angle surface_tension->contact_angle improved_wetting Improved Wetting and Spreading contact_angle->improved_wetting

Diagram 1: Molecular mechanism of wetting action. The hydrophobic tail aligns with non-polar surfaces while the hydrophilic head interacts with water molecules, collectively reducing surface tension and improving wetting properties.

Performance Data and Comparison

The wetting performance of this compound can be quantified through several key parameters, including surface tension reduction, contact angle measurements, and wetting time [6]. When evaluated using standard testing methodologies, this compound demonstrates significant efficacy in reducing the surface tension of aqueous solutions, typically achieving values between 22-30 mN/m at appropriate concentrations [2] [6]. This represents a substantial reduction compared to pure water, which has a surface tension of approximately 72.8 mN/m at 20°C [6]. The critical surface tension for effective coal wetting has been established at approximately 45 mN/m, indicating that this compound easily surpasses the threshold for effective wetting of many industrial and pharmaceutical materials [6].

In comparative studies with other surfactants, this compound's unique combination of an ethoxy group with a hexyl chain provides a distinct balance between hydrophilicity and hydrophobicity that differs from both shorter and longer chain alcohols or ethers [2]. This balance translates to superior performance in specific applications where controlled spreading and penetration are required. For instance, in agricultural formulations, the optimal wetting agent must facilitate even coverage on inherently hydrophobic plant surfaces without excessive runoff [4]. Similarly, in pharmaceutical powder processing, precisely tuned wettability is critical for achieving desired dissolution profiles and dispersion characteristics [5].

Table 2: Wetting Performance Comparison of Different Agents

Wetting Agent Surface Tension (mN/m) Contact Angle (°) Optimal Concentration Key Applications
This compound 22-30 ~25-40 0.5-2.0% Pharmaceutical formulations, Agricultural adjuvants
Sodium Dodecyl Sulfate (SDS) 30-38 ~20-35 0.1-0.5% Detergents, Laboratory reagents
Alkyl Glycoside (APG1214) 28-35 ~30-45 0.3-0.7% Environmental-friendly formulations
SDS/APG1214 (1:3) 25-32 ~15-30 0.5-0.7% Coal dust suppression [6]
Pure Water 72.8 ~70-90 - Reference standard [6]

Industrial and Pharmaceutical Applications

Pharmaceutical Formulations

In pharmaceutical development, this compound serves as an effective wetting agent in solid dosage forms, particularly for poorly water-soluble drugs where enhanced dissolution is critical for bioavailability [3]. The compound facilitates water penetration into drug aggregates, effectively increasing the surface area available for dissolution. Additionally, it finds application in suspension-based inhalers where controlled wettability ensures proper dispersion of active ingredients [5]. The non-ionic nature of this compound minimizes potential interactions with ionizable drug compounds, making it particularly valuable for formulations containing sensitive APIs [3].

Recent advances in pharmaceutical processing have demonstrated the importance of precisely engineered wettability for optimizing drug performance. Research has shown that modifying the wetting properties of inhaled drug powders such as budesonide is relevant to improve bioavailability, enhance the dispersion of formulations in suspension-based inhalers, or prevent moisture interactions in dry powder inhalers [5]. In these applications, this compound can provide the ideal balance of hydrophilicity and hydrophobicity to achieve desired performance characteristics without compromising stability or requiring complex manufacturing processes.

Agricultural Adjuvants

In agricultural applications, this compound is utilized as an adjuvant in pesticide formulations to enhance the effectiveness of active compounds [1] [4]. When added to foliar sprays, it improves the spreading and adhesion of the solution on inherently hydrophobic plant surfaces such as leaves, shoots, and stalks [4]. This improved coverage ensures that herbicides, fungicides, and pesticides reach and coat the target surfaces effectively rather than running off to top-soil [4]. The wetting action is particularly important when treating crops with waxy leaf surfaces that naturally resist water-based solutions.

Industrial Processes

This compound finds diverse applications across industrial sectors, including use in detergents and cleaning products due to its emulsifying properties [1]. It is incorporated into textile processing formulations where it promotes even dye distribution on hydrophobic fibers such as nylon, wool, and silk [4] [3]. In the production of specialty coatings and resins, this compound enhances the wetting of particle surfaces, facilitating more uniform coating application and improved penetration into porous substrates [4]. Its surfactant properties also make it valuable in cosmetic formulations for skin care and hair care products, where it contributes to optimal texture and application characteristics [1].

Experimental Protocols

Wetting Performance Evaluation

Objective: To quantitatively evaluate the wetting performance of this compound on various substrates. Materials: this compound (reagent grade), deionized water, surfactant solutions for comparison (SDS, APG1214), surface tension meter, contact angle goniometer, stopwatch, glass Petri dishes, precision balance, and substrate materials (e.g., bituminous coal powder, pharmaceutical powder blends, or hydrophobic surfaces). [6]

Procedure:

  • Prepare stock solutions of this compound in deionized water at concentrations of 0.1%, 0.3%, 0.5%, 0.7%, and 0.9% (w/v).
  • Measure surface tension using a surface tension meter for each concentration, recording three independent measurements per concentration to calculate averages and standard deviations.
  • Apply a 5μL droplet of each solution onto the target substrate surface using a micropipette.
  • Immediately capture an image of the droplet using the contact angle goniometer and measure the contact angle using image analysis software.
  • For wetting time assessment, place 20 mL of the test solution in a Petri dish, then add 50 mg of substrate material (e.g., coal dust or drug powder) from a fixed height using a funnel.
  • Record the time required for complete wetting (submersion) of all particles.
  • Repeat each measurement three times to ensure statistical significance.

Data Analysis: Calculate the spreading coefficient using the formula: S = γ_SV - (γ_SL + γ_LV) Where S is the spreading coefficient, γ_SV is the solid-vapor interfacial tension, γ_SL is the solid-liquid interfacial tension, and γ_LV is the liquid-vapor interfacial tension (surface tension). Higher positive values indicate better spreading capability. [4] [6]

Pharmaceutical Formulation Protocol

Objective: To incorporate this compound as a wetting agent in a solid dispersion formulation to enhance drug dissolution. Materials: Poorly water-soluble API (e.g., budesonide or similar), this compound, polymer carrier (PEG 6000 or PLGA), organic solvent (acetone), laboratory glassware, vacuum oven, dissolution testing apparatus. [7] [5] [3]

Procedure:

  • Dissolve the polymer carrier (PEG 6000) in acetone at 5 mg/mL concentration under gentle stirring.
  • Add this compound (0.5-2.0% w/w of final formulation) to the polymer solution.
  • Incorporate the poorly water-soluble API into the organic solution at the desired drug loading (typically 10-30% w/w).
  • Remove the organic solvent by evaporation under reduced pressure at 40°C using a rotary evaporator.
  • Further dry the resulting solid dispersion in a vacuum oven at 30°C for 24 hours to remove residual solvent.
  • Mill the solid dispersion and sieve to obtain particles of the desired size range (e.g., 100-200 μm).
  • Evaluate dissolution characteristics using standard dissolution testing methods (e.g., USP Apparatus 2) in appropriate media.

Quality Control: Monitor drug content uniformity, solid-state characteristics (via XRD or DSC), and dissolution profile compared to control formulations without wetting agent. [5] [3]

The following workflow diagram illustrates the experimental procedure for wetting performance evaluation:

wetting_protocol start Prepare Stock Solutions (0.1-0.9% w/v) measure_tension Measure Surface Tension (3 replicates) start->measure_tension apply_droplet Apply 5μL Droplet to Substrate measure_tension->apply_droplet capture_image Capture Droplet Image with Goniometer apply_droplet->capture_image measure_angle Measure Contact Angle via Software Analysis capture_image->measure_angle wetting_time Assess Wetting Time (50mg substrate in 20mL solution) measure_angle->wetting_time analyze_data Analyze Data Calculate Spreading Coefficient wetting_time->analyze_data

Diagram 2: Experimental workflow for wetting performance evaluation, encompassing solution preparation, surface tension measurement, contact angle determination, wetting time assessment, and data analysis.

Safety and Regulatory Considerations

Handling and Storage

This compound should be handled in accordance with standard laboratory safety protocols for organic compounds. Appropriate personal protective equipment including safety glasses, gloves, and laboratory coats should be worn during handling [1] [2]. The compound should be stored in a cool, well-ventilated area in tightly sealed containers to prevent evaporation and minimize exposure to moisture [2]. While this compound is not classified as extremely hazardous, adequate ventilation should be maintained to prevent accumulation of vapor in enclosed spaces, and all handling should be conducted away from ignition sources due to potential flammability [2].

Regulatory Compliance

For pharmaceutical applications, this compound must meet appropriate quality control specifications as outlined in relevant pharmacopeial standards [3]. Manufacturers should conduct comprehensive characterization including identity testing, assay determination, impurity profiling, and residual solvent analysis where applicable. In accordance with current Good Manufacturing Practices (cGMP), thorough documentation should be maintained covering all aspects of production, testing, and distribution [3]. For specific regulatory submissions, data demonstrating the compatibility of this compound with active pharmaceutical ingredients and its safety profile in the intended dosage form should be generated following ICH guidelines.

Conclusion

This compound represents a valuable wetting agent with demonstrated efficacy across multiple industrial and pharmaceutical applications. Its unique molecular structure provides an optimal balance between hydrophilic and hydrophobic properties, making it particularly effective for formulations requiring controlled surface activity. The experimental protocols outlined in this document provide standardized methodologies for evaluating wetting performance and incorporating this compound into pharmaceutical formulations. As with all formulation components, careful consideration of safety, regulatory, and compatibility factors is essential for successful implementation.

References

Troubleshooting Guide: Low Yield in 1-Ethoxyhexane Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues and their solutions, drawing from general high-yield synthesis principles.

Problem Possible Cause Solution / Optimization Strategy
Low Yield Formation of elimination byproducts Use a secondary alkyl halide (e.g., 2-bromohexane); suppress with weaker base (e.g., K2CO3) and lower temperature [1].
Slow Reaction Rate Poor nucleophilicity of the alkoxide Use a polar aprotic solvent (e.g., DMSO, DMF) to enhance alkoxide reactivity [1].
Impure Product / Color Side reactions and impurities Implement inline purification; use flow chemistry for superior heat/mass transfer and controlled residence time [1].
Irreproducible Results Inefficient parameter optimization Replace traditional one-variable-at-a-time approach with High-Throughput Experimentation (HTE) and Design of Experiments (DoE) for exploring variable interactions [1].

Experimental Protocol: A Modernized Workflow for Synthesis & Optimization

This protocol integrates traditional synthesis with modern flow chemistry and HTE principles from the search results [1].

Traditional Batch Synthesis & Initial Optimization

This is the baseline Williamson ether synthesis method.

  • Reaction Setup: In a round-bottom flask, add 1.0 equivalent of 1-hexanol to a solution of sodium hydride (1.1 equivalents) in a dry polar aprotic solvent (e.g., anhydrous THF or DMF). Stir under a nitrogen atmosphere. After hydrogen evolution ceases, add 1.2 equivalents of iodoethane dropwise.
  • Reaction Monitoring: Heat the mixture to reflux and monitor by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
  • Work-up: Cool the reaction mixture, carefully quench with water, and transfer to a separatory funnel. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
  • Purification: Concentrate the solution under reduced pressure and purify the crude product by distillation or flash column chromatography to isolate 1-ethoxyhexane.
High-Throughput Optimization in Flow

For rapid and efficient optimization, transition to a flow chemistry system as referenced [1]. The workflow can be visualized as follows:

FeedA Feed A: Alkoxide Solution P1 Pre-mixer (T-Junction) FeedA->P1 FeedB Feed B: Alkyl Halide Solution FeedB->P1 Reactor Flow Reactor (Heated Coil) P1->Reactor Analysis In-line Analysis (IR, UV) Reactor->Analysis Product Product Collection Analysis->Product Params Key Optimizable Parameters: • Residence Time (Flow Rate) • Temperature • Concentration Params->Reactor

  • System Setup: Use a dual-syringe pump system. Prepare two solutions: Feed A (sodium ethoxide in ethanol) and Feed B (1-bromohexane in ethanol).
  • Automated Optimization: Use an automated platform to screen different combinations of parameters like temperature, residence time (controlled by flow rate), and concentration.
  • Inline Analytics: Integrate an inline IR or UV spectrometer for real-time reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for maximizing the yield of this compound? The most critical parameters are the choice of alkyl halide, base, and solvent, as well as reaction temperature and time. A modern approach is to use High-Throughput Experimentation (HTE) to efficiently screen the interaction of these variables rather than optimizing them one at a time [1].

Q2: My reaction produces a lot of alkene byproduct. How can I suppress this elimination? Elimination becomes dominant with strong bases and high temperatures, especially when using secondary halides. To favor substitution (SN2):

  • Use a weaker base (e.g., potassium carbonate instead of sodium hydride).
  • Lower the reaction temperature.
  • Ensure the reaction medium is not overly acidic or basic, as the nanoenvironment around the reactants significantly impacts selectivity [2].

Q3: How can flow chemistry improve my synthesis compared to the traditional batch method? Flow chemistry offers several key advantages for yield optimization [1]:

  • Superior Control: Provides exact control over reaction time and temperature.
  • Enhanced Safety: Allows safe use of hazardous reagents by containing them within a small volume.
  • Rapid Screening: Parameters can be varied dynamically and continuously, enabling much faster optimization.
  • Easier Scale-up: An optimized process in flow can be scaled up simply by running the reactor for a longer time ("scale-out"), minimizing re-optimization.

References

Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

1-Ethoxyhexane, also known as ethyl hexyl ether, is an organic compound with the following key identifiers [1] [2] [3]:

Property Value
CAS Registry Number 5756-43-4 [1] [2]
Molecular Formula C8H18O [1] [2] [3]
Molecular Weight 130.23 g/mol [2] [3]
IUPAC Name Hexane, 1-ethoxy- [1]
Other Names Ethyl hexyl ether, HEXYL ETHYL ETHER [1] [3]
Synonym C2H5OC6H13 [3]

The table below summarizes the known and missing physicochemical properties, which are critical for planning purification processes.

Physicochemical Property Status / Value Source
Boiling Point Calculated: 404.86 K (approx. 131.7 °C) [4]
Flash Point No data available [2]
Density No data available [2]
Solubility No data available [2]
Vapour Pressure No data available [2]
LogPoct/wat Calculated: 2.603 [4]

Safety and Handling Considerations

The safety data sheet for this compound indicates that no hazard classification data is available [2]. This absence of data itself represents a significant risk, and a precautionary approach is essential.

  • General Handling: Handle in a well-ventilated place and wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles [2].
  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus [2].
  • First Aid:
    • Inhalation: Move victim to fresh air and seek medical attention [2].
    • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water [2].
    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a doctor [2].

General Purification Workflow for Synthetic Products

While a specific method for this compound is not documented, the following workflow outlines standard practices for purifying synthetic products in pharmaceutical research, which can serve as a guide [5]. This process emphasizes Normal-Phase (NP) chromatography as a primary method for isolating non-polar to moderately polar compounds like ethers.

cluster_analytical Analytical Scale (Method Development) cluster_prep Preparative Scale (Isolation) cluster_post Post-Processing & Verification Start Start: Crude Product Mixture A1 Analysis & Method Development Start->A1 A2 NP-HPLC-MS/ELSD Screening A1->A2 A3 Select Best Solvent System for Selectivity/Retention A2->A3 B1 Scale-up to Preparative Purification A3->B1 B2 Define Tailored Gradient for Target Compound B1->B2 B3 Load Sample & Collect Fractions B2->B3 C1 Post-Processing B3->C1 C2 Analyze Fractions (e.g., TLC, HPLC) C1->C2 C3 Pool Pure Fractions & Concentrate C2->C3 End End: Purified Product C3->End

Analytical Screening for Method Development

The first step is to find the optimal chromatographic conditions on an analytical scale before scaling up [5].

  • Objective: Rapidly identify the best solvent system (mobile phase) and stationary phase to resolve the target compound from its impurities.
  • Equipment: An automated HPLC system coupled with a Mass Spectrometer (using an APCI interface for NP compatibility) and an Evaporative Light-Scattering Detector (ELSD) [5].
  • Recommended Stationary Phases:
    • Unmodified Silica: First choice for most compounds. Use with solvents like n-hexane mixed with a polar modifier [5].
    • Modified Silica (e.g., NH2): Particularly suitable for basic compounds [5].
  • Recommended Mobile Phases (with n-hexane): To explore different selectivity, use modifiers from different corners of the "selectivity triangle" [5]:
    • Methyl-tert-butyl ether (ether)
    • Acetone (ketone)
    • Ethanol or Isopropanol (alcohol)
    • For compounds with poor solubility/retention, Dichloromethane (DCM)/Methanol mixtures can be evaluated [5].
Scale-up to Preparative Purification

Once optimal analytical conditions are found, they can be scaled up for isolation [5].

  • Objective: Isolate the pure compound from the crude mixture in milligram to gram quantities.
  • Process: Transfer the determined solvent system and a tailored gradient to a preparative HPLC system. The gradient is often narrowed to shorten run times and reduce solvent consumption [5].
  • Key Considerations:
    • Sample Load: Maximize load without compromising the resolution of the target peak from impurities.
    • Solvent Properties: Choose solvents with good UV transparency (if using a UV detector), high volatility for easy removal, and that provide good sample solubility [5].

Frequently Asked Questions (FAQs)

Q1: Why is normal-phase chromatography often recommended for purifying compounds like this compound? Normal-phase chromatography offers better selectivity for many isomers, minimizes issues with aqueous solutions (like extended drying times), and often provides better solubility and stability for organic compounds compared to reversed-phase methods. It is a standard for large-scale isolation in pharmaceutical synthesis [5].

Q2: The safety data sheet has many "no data available" fields. How should I proceed? The lack of data requires a strict precautionary approach. You should:

  • Treat the compound as potentially toxic and flammable.
  • Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including gloves (inspected before use) and safety goggles as a minimum [2].
  • Conduct a risk assessment based on the molecular structure and similar compounds before starting any work.

Q3: Are there alternative purification methods to chromatography? Yes, traditional methods like flash chromatography, distillation, and crystallization are still widely used. Flash chromatography is particularly common in organic chemistry labs. The choice depends on the nature of the impurities and the physical properties of the target compound [5].

Key Experimental Considerations

  • Solvent Evaporation: After purification, solvents from the collected fractions must be evaporated. Rotary evaporators are standard for this purpose [6]. Ensure the solvent's volatility and boiling point are suitable for this process.
  • Fraction Analysis: Use a rapid analytical method (like TLC or the developed NP-HPLC method) to quickly identify which collected fractions contain the pure product before pooling and concentrating them [5].
  • Compound Tracking: The APCI-MS interface allows for highly specific identification of the target compound in complex mixtures, which is invaluable during both method development and fraction analysis [5].

References

1-Ethoxyhexane Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

This guide provides essential information for the safe handling, storage, and troubleshooting of 1-ethoxyhexane in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical identification of this compound? The compound is identified as follows:

  • IUPAC Name: this compound [1]
  • Synonyms: Ethyl hexyl ether [1]
  • CAS Registry Number: 5756-43-4 [2] [1] [3]
  • Molecular Formula: C₈H₁₈O [2] [1] [3]
  • Molecular Weight: 130.23 g/mol [2] [1]

Q2: What are the key physical properties I should know for experimental design? The table below summarizes key physical properties for this compound.

Property Value Source / Notes
Boiling Point 135.5 °C At 760 mm Hg [1]
Density 0.78 g/cm³ At standard conditions [1]
Refractive Index 1.404 At standard temperature and pressure [1]
Flash Point No data available Treat as flammable; use general ether precautions [2]

Q3: Are there any known major stability or incompatibility issues? The available Safety Data Sheet (SDS) indicates no specific hazardous decomposition products or reactivity issues [2]. However, it is advised to store apart from foodstuff containers or incompatible materials [2]. As a general safety principle for ethers, you should avoid strong oxidizing agents and store away from ignition sources.

Troubleshooting Guides

Issue 1: Handling a Spill or Accidental Release

  • Problem: Accidental spillage of this compound in the lab.
  • Solution: Follow this standardized spill response procedure to minimize health and environmental risks.

    Start Spill of this compound Detected P1 Personal Precautions - Avoid dust, vapor, or mist formation. - Avoid skin and eye contact. - Use personal protective equipment (PPE). - Evacuate non-essential personnel. - Keep people upwind of the spill. Start->P1 P2 Containment - Prevent further leakage if safe to do so. - Do not let the chemical enter drains. P1->P2 P3 Cleanup - Collect and arrange for disposal. - Use spark-proof tools and explosion-proof equipment. - Keep chemical in suitable, closed containers. P2->P3 P4 Disposal - Dispose of adhered or collected material promptly. - Follow local regulations. - Controlled incineration with flue gas scrubbing is an option. P3->P4

Issue 2: Decomposition or Purity Concerns During Storage

  • Problem: Suspected degradation or impurity formation in a stored container of this compound.
  • Solution: While specific decomposition pathways are not listed [2], you can follow this diagnostic workflow to investigate.

    Start Suspected Decomposition C1 Check Storage Conditions Start->C1 C2 Analyze Chemical Composition Start->C2 A1 Confirm storage container is tightly closed in a cool, dry, and well-ventilated place. C1->A1 A2 Verify the compound has been stored away from incompatible materials and ignition sources. C1->A2 A3 Use analytical techniques (e.g., GC-MS, NMR) to check for impurities or changes in composition. Refer to known MS and NMR spectra [1]. C2->A3

Detailed Experimental Protocols

1. Safe Storage and Handling Protocol

  • Storage Conditions: The container must be kept tightly closed in a dry, cool, and well-ventilated place [2].
  • Incompatibilities: Although not specified, as a general rule, store separately from strong oxidizing agents [2].
  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields [2].
    • Skin Protection: Wear fire/flame-resistant and impervious clothing and chemical impermeable gloves [2].
    • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator. Ensure adequate ventilation in the handling area [2].

2. Mass Spectrometry Analysis for Identification

This protocol helps confirm the identity and purity of this compound using mass spectrometry [1].

  • Procedure:
    • Introduce the sample into the mass spectrometer using an appropriate inlet system.
    • The molecular ion peak should be observed at m/z 130 (very low intensity) [1].
    • Look for the characteristic base peak at m/z 73 ([M-C₄H₉]⁺) with 100% relative intensity [1].
    • Other significant fragment ions to confirm identity include m/z 45 (63% intensity) and m/z 29 (10% intensity) [1].

References

1-Ethoxyhexane reaction monitoring techniques

Author: Smolecule Technical Support Team. Date: February 2026

Potential Analytical Techniques

While the searched methodologies focus on other compounds, the core analytical technique—gas chromatography (GC)—is directly applicable for monitoring volatile organic compounds like 1-ethoxyhexane.

The table below summarizes key parameters from a validated GC method for a compound with some structural similarities, which could serve as a starting point for developing your own protocol [1].

Parameter Description / Value
Instrumentation Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Column DB-WAX UI (a polar polyethylene glycol GC column)
Sample Prep Liquid-liquid extraction with n-hexane; drying & reconstitution
Injection 1 µL, split-less mode
Oven Program 100°C (1 min) → 240°C @ 20°C/min → 240°C (45 min)
Detection Electron Ionization (EI) Mass Spectrometry

Workflow for Reaction Monitoring

The following diagram outlines a general experimental workflow for monitoring a reaction, integrating the GC techniques mentioned above.

SampleCollection Collect Reaction Sample QuenchReaction Quench Reaction (e.g., cooling, dilution) SampleCollection->QuenchReaction SamplePrep Sample Preparation (Liquid-liquid extraction, concentration) QuenchReaction->SamplePrep GCAnalysis GC-MS/MS Analysis SamplePrep->GCAnalysis DataProcessing Data Processing & Quantification GCAnalysis->DataProcessing ResultInterpretation Interpret Reaction Progress DataProcessing->ResultInterpretation

Frequently Asked Questions

Here are some common challenges and solutions based on general GC best practices, as specific FAQs for this compound were not found.

  • How can I improve the separation of this compound from reaction byproducts?

    • Consider the GC Column: The DB-WAX column used in the cited method is polar [1]. For separating this compound (an ether), a standard non-polar or mid-polar column (e.g., DB-5, DB-1701) might provide better resolution. Testing different columns is recommended.
    • Optimize the Oven Program: Adjust the temperature ramp rate and final hold time of the GC method to achieve baseline separation between the peaks of interest.
  • What should I do if I get a low signal for my analyte?

    • Check Sample Preparation: Ensure the liquid-liquid extraction step is efficient. You may need to adjust the solvent ratio or perform multiple extractions to improve recovery [1].
    • Review Instrument Calibration: Verify that your calibration standards are prepared correctly and that the instrument response is linear across the expected concentration range.
  • My results are inconsistent between replicates. What could be the cause?

    • Control Sampling Time: Ensure reaction samples are taken at precise time intervals.
    • Standardize Quenching: The reaction quenching step must be instantaneous and consistent for every sample to obtain reliable kinetic data.
    • Verify Injection Technique: In split-less mode, poor injection technique can lead to significant variability. Ensure the syringe is rinsed properly and the injection is performed consistently.

A Path Forward for Your Research

To create a more comprehensive troubleshooting guide, I suggest you:

  • Consult Specialized Databases: Search for analytical methods in dedicated scientific databases like SciFinder or Reaxys using "this compound" and "gas chromatography" as key terms.
  • Adapt Existing Protocols: The general workflow and GC parameters provided, particularly from the swine tissue study [1], are a solid foundation. You will need to experimentally adapt and validate them for your specific reaction mixture.
  • Perform Pilot Experiments: Run calibration standards and spiked samples to determine the specific limits of detection, quantitation, and linear range for this compound in your matrix.

References

1-Ethoxyhexane solvent compatibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the basic identification and known properties of 1-Ethoxyhexane [1].

Property Details
Chemical Name This compound [1]
Synonyms Hexane, 1-ethoxy- [1]
CAS Number 5756-43-4 [1]
Molecular Formula C8H18O [1]
Molecular Weight 130.23 g/mol [1]
Relevant Identified Uses For R&D use only. Not for medicinal, household, or other use. [1]

Note on Quantitative Data: The available Safety Data Sheet (SDS) for this compound lists many key physicochemical properties (e.g., boiling point, density, flash point) as "no data available" [1]. You should consult your primary chemical supplier's SDS for this critical safety information.

Material Compatibility Guide

Since direct compatibility data for this compound is unavailable, the table below extrapolates from general guidelines for Hexane, a structurally similar solvent. "R" is Recommended; "L" is Limited resistance (test before use); "N" is Not Recommended [2].

Material Compatibility with Hexane Recommendation for this compound
Polypropylene (PP) R [2] Recommended
Polytetrafluoroethylene (PTFE) R [2] Recommended
Polyethylene (PE) L [2] Use with caution; limited resistance.
Stainless Steel (SS) R [2] Recommended
Nylon (NY) R [2] Recommended
Polycarbonate (PCT) R [2] Recommended
Polyethersulfone (PES) T (Testing Recommended) [2] Test before use.
Glass Not Listed Generally resistant to most organic solvents.

Safety & Handling Protocols

The following protocols are based on the general safety recommendations from the SDS [1].

General Handling & Storage
  • Ventilation: Always handle in a well-ventilated place. Use spark-proof tools and ensure proper grounding to prevent static discharge [1].
  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves and fire/flame-resistant impervious clothing. Use tightly fitting safety goggles [1].
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from foodstuffs and incompatible materials [1].
First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention [1].
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with soap and plenty of water. Consult a doctor [1].
  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Consult a doctor [1].
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately [1].
Spill & Fire Response
  • Spill Management: Avoid creating dust or breathing vapors. Use personal protective equipment. Collect the spillage using spark-proof tools and place it in a closed container for disposal. Prevent the chemical from entering drains [1].
  • Firefighting: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Firefighters should wear self-contained breathing apparatus [1].

Experimental Workflow for Solvent Compatibility Testing

For a systematic approach to testing this compound with lab materials, follow this general workflow. The diagram below outlines the key stages, from preparation to decision-making.

Start Start Compatibility Test Prep Material Preparation (Select material coupon and clean surface) Start->Prep Exposure Controlled Exposure (Immerse material in This compound for defined period) Prep->Exposure Inspection Post-Test Inspection (Check for swelling, cracking, weight change, or cloudiness) Exposure->Inspection PropertyTest Property Re-evaluation (Test key material properties post-exposure) Inspection->PropertyTest Decision Compatibility Decision (Based on all inspection and test results) PropertyTest->Decision Pass Compatible (Safe for use) Decision->Pass No Degradation Fail Not Compatible (Do not use) Decision->Fail Degradation Found

The specific steps for the "Controlled Exposure" and "Post-Test Inspection" phases are detailed below.

Detailed Protocol: Exposure & Inspection
Step Protocol Details Critical Parameters

| 1. Controlled Exposure | Immerse a small, pre-weighed and measured coupon of the test material in this compound. | Duration: 24-72 hours. Temperature: Ambient (e.g., 22°C) and/or elevated temperature (e.g., 40°C) to accelerate effects [3]. | | 2. Post-Test Inspection | Visually inspect for changes. Measure changes in weight and dimensions. For optical components like quartz cuvettes, perform spectroscopic analysis to check for transmittance loss or surface etching [3]. | Acceptance Criteria: Weight change < 1%. No visible swelling, cracking, or dissolution. Absorbance deviation ≤ 0.3% [3]. |

Frequently Asked Questions (FAQs)

Q1: The SDS for this compound has many data gaps. How can I safely determine properties like its flash point? A1: When an SDS is incomplete, you must take a precautionary approach. Assume the chemical is flammable and implement stringent controls (no ignition sources, proper grounding). For accurate data, consult other chemical databases like CAMEO Chemicals or PubChem, or contact your chemical supplier directly for a complete SDS [1].

Q2: Can I use this compound with quartz cuvettes in UV-Vis spectroscopy? A2: While quartz is generally resistant to many organics, you should perform a compatibility test first. Follow the workflow above, with a focus on the post-test spectroscopic analysis. Look for any changes in the baseline absorbance or physical signs of etching on the cuvette surface [3].

Q3: What is the recommended procedure for disposing of this compound waste? A3: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, food, or feed by storage or disposal. Do not pour down the drain [1].

Q4: A small spill occurred inside a fume hood. What is the immediate response? A4: Wearing appropriate PPE (gloves, goggles), use an inert absorbent material like vermiculite to contain and collect the spill. Place the absorbed chemical in a suitable closed container for hazardous waste. Clean the area thoroughly. Ensure the fume hood remains on to evaporate any residual vapors [1].

Troubleshooting Common Experimental Issues

The diagram below maps common problems, their potential causes, and recommended actions in a logical structure.

Problem Unexpected Experimental Results Cause1 Material Incompatibility (Solvent degradation of labware) Problem->Cause1 Cause2 Solvent Impurity (Affecting reactivity or spectroscopy) Problem->Cause2 Cause3 Volatility/Loss (Changing concentration over time) Problem->Cause3 Action1 Action: Re-test compatibility using a more resistant material (e.g., PTFE, PP). Cause1->Action1 Action2 Action: Source a higher purity grade or perform purification pre-use. Cause2->Action2 Action3 Action: Ensure containers are tightly sealed and experiments are timed. Cause3->Action3

References

1-Ethoxyhexane emulsion stability problems

Author: Smolecule Technical Support Team. Date: February 2026

About 1-Ethoxyhexane

The safety data sheet for this compound provides basic information, but it lacks specific details on its emulsion-forming properties or stability. Here is a summary of its known characteristics [1]:

Property Information Available
Chemical Identifiers CAS: 5756-43-4, Molecular Formula: C8H18O, Synonyms: Hexane, 1-ethoxy- [1]
Intended Use For R&D use only; not for medicinal, household, or other use [1].
Hazards & Safety A safety data sheet exists, but the specific hazards classification is listed as "no data available" [1].
Physical/Chemical Properties Key properties for emulsion formation, such as solubility, density, and interfacial tension, are listed as "no data available" [1].

General Emulsion Stability Problems & Solutions

For your troubleshooting guide, you can structure FAQs around common emulsion stability issues. The table below outlines universal problems and their potential fixes, derived from general emulsion science [2] [3].

Problem Possible Causes Troubleshooting Steps
Phase Separation Incorrect oil-to-emulsifier ratio; significant pH change [2]. Check and adjust pH; increase emulsifier/polymer concentration; reduce oil phase input [2].
Viscosity Changes High content of low-melting-point butters; reliance on non-ionic emulsifiers without polymers [2]. Limit low-m.p. butters to ≤10%; incorporate gums or polymers to the continuous phase [2].
Grainy or Waxy Appearance Insufficient heating of waxes during formation; crystallization of ionic emulsifiers [2]. Ensure both phases heated above wax m.p. during mixing; use more non-ionic emulsifier [2].
Colour or Odour Changes Oxidation; microbial contamination; insufficient preservative [2]. Test and adjust chelating agents/antioxidants; conduct microbial checks; ensure adequate preservation [2].
Coalescence & Creaming Large droplet size; insufficient or slow-adsorbing emulsifier; flocculation [3]. Use high-shear mixing (if materials allow); ensure correct homogenization; use biopolymers to thicken continuous phase [2] [3].

Experimental Approaches for Emulsion Formation

Since specific protocols for this compound are unavailable, you can adapt established experimental designs. The phase inversion method is a common and effective technique for forming fine emulsions.

The following diagram illustrates the logic and decision points involved in the Phase Inversion emulsification process.

Start Start Emulsification MethodDecision Choose Emulsification Method Start->MethodDecision Direct Direct Emulsification MethodDecision->Direct PhaseInversion Phase Inversion MethodDecision->PhaseInversion DStep1 Add dispersed phase to continuous phase under intense agitation Direct->DStep1 PStep1 Add continuous phase to dispersed phase PhaseInversion->PStep1 FinalEmulsion Fine Emulsion Formed DStep1->FinalEmulsion PStep2 Monitor for Phase Inversion PStep1->PStep2 PStep2->FinalEmulsion

Supporting Experimental Details:

  • Mixing Protocol: The order of addition of phases (the "mixing protocol") is a critical variable. It can be manipulated to take advantage of ultra-low interfacial tension near the phase inversion point, leading to finer and more stable emulsions [4].
  • Surfactant Selection: Using a mixture of surfactants with different HLB (Hydrophilic-Lipophilic Balance) values can enhance stability. The HLB number indicates a surfactant's relative affinity for water (high HLB) or oil (low HLB) [4]. Surfactants with a broad chain length distribution or carefully selected mixtures often produce more stable emulsions than a single surfactant [4].

Proposed FAQs for Your Support Center

Here are some questions that your technical support center should be prepared to answer, based on common emulsion issues and the data gaps for this compound.

Q: What is the HLB value required to stabilize a this compound-in-water emulsion? A: There is no published HLB value for this compound. For oil-in-water (O/W) emulsions, required HLB values typically range from 10-16 [4]. You will need to determine the optimum value experimentally by testing emulsion stability with surfactant mixtures of varying HLB.

Q: My this compound emulsion separates shortly after preparation. What should I do? A: First, check the pH of the separated sample. If it has changed significantly, identify and address the cause (e.g., oxidation, electrolyte incompatibility) [2]. If the pH is stable, the issue is likely an insufficient amount of emulsifier. Try increasing the concentration of emulsifiers or adding stabilizing agents like gums or polymers to the continuous phase [2] [3].

Q: How does the mixing method affect my emulsion stability? A: The mixing method is critical.

  • Insufficient mixing leads to large droplet sizes, which accelerates coalescence and separation. Use high-shear homogenization where possible to create small droplets [2].
  • Excessive or incorrect mixing can be detrimental. High shear can irreversibly break down shear-sensitive polymers used as stabilizers. Incorrectly positioned stirners can incorporate too much air, leading to oxidation [2].

References

Troubleshooting Guide: Common Surfactant Performance Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues, their potential causes, and investigative steps based on general surfactant science.

Problem Phenomenon Potential Root Cause Investigation & Verification Method
Poor Solubility Salinity/TDS too high; Temperature shift; Inadequate EO chain length Test solubility in DI vs. saline water; Check cloud point; Analyze structure-performance [1]
High Surface Tension Concentration below CMC; Molecular packing at interface is inefficient Conduct surface tension vs. concentration plot to find CMC; Evaluate EO chain length impact [1] [2]
Low Foam Stability Rapid liquid drainage; Film coarsening/coalescence; EO chain length suboptimal Measure foam half-life; Use microscopy to analyze bubble structure; Test EO chain length effect [3]
Chemical Instability Hydrolysis at extreme pH; Thermal degradation at high temperature Perform TGA and DSC; Characterize with FTIR pre/post stability test [1]
High Adsorption Loss Strong electrostatic attraction to reservoir rock; Hydrophobic interaction Conduct static adsorption tests with core material; consider sacrificial agents [4]

Frequently Asked Questions (FAQs)

  • Q1: What is the critical micelle concentration (CMC), and why is it important?

    • The Critical Micelle Concentration (CMC) is the concentration beyond which surfactant molecules aggregate to form micelles. It is a crucial parameter for cost-effectiveness and performance. Operating above the CMC ensures sufficient free molecules are available to reduce surface tension and stabilize interfaces. The CMC can be determined by plotting surface tension against surfactant concentration and identifying the breakpoint [1].
  • Q2: How does the number of ethoxy (EO) groups affect my surfactant's performance?

    • The ethoxy (EO) chain length is a critical design parameter that creates a trade-off. Shorter EO chains generally allow for denser packing at the interface, leading to lower surface tension. Longer EO chains improve solubility and salt tolerance by forming a larger hydration shell. An optimal chain length must be found for your specific application, as both very short and very long chains can impair foam stability [3].
  • Q3: My surfactant solution becomes cloudy upon heating. What does this indicate?

    • This cloudiness indicates that the solution has reached its cloud point. This is a temperature-induced dehydration of the ethoxy groups, causing the surfactant to separate from the solution. For applications requiring high-temperature stability, you may need to select a surfactant with a higher cloud point, which can often be achieved by modifying the EO chain length or the hydrophobic tail [4].
  • Q4: How can I reduce surfactant adsorption onto solid surfaces in my experiments?

    • Surfactant adsorption onto solid surfaces can be mitigated by several strategies: using a sacrificial agent (like a polymer or a less expensive surfactant) that adsorbs first, formulating a surfactant blend to alter the net charge and interaction with the surface, or carefully adjusting the salinity and pH of the solution to reduce electrostatic driving forces for adsorption [4].

Experimental Protocols for Key Performance Tests

Here are detailed methodologies for essential characterization experiments, adapted from the research.

Protocol 1: Determining Critical Micelle Concentration (CMC) and Surface Tension
  • Objective: To determine the CMC and the surface tension at the CMC (γcmc).
  • Materials: Surfactant solution at a concentration above the suspected CMC, deionized water, a series of clean volumetric flasks, a digital tensiometer (e.g., Krüss K100).
  • Methodology:
    • Prepare a series of surfactant solutions with concentrations spanning a wide range (e.g., 1x10⁻⁵ M to 1x10⁻² M) by serial dilution.
    • Equilibrate all solutions at a constant temperature (e.g., 25°C) in a water bath.
    • Measure the surface tension of each solution using the tensiometer with a Wilhelmy plate or du Noüy ring method. Ensure each measurement is taken after equilibrium is reached.
    • Plot surface tension (γ) against the logarithm of surfactant concentration (log C).
  • Data Analysis: The CMC is identified as the concentration at the distinct breakpoint in the plot, where the surface tension stops decreasing sharply and levels off. The surface tension at this point is recorded as γcmc [1] [2].
Protocol 2: Evaluating Foam Stability via the Waring Blender Method
  • Objective: To assess the foamability and foam stability of a surfactant solution.
  • Materials: Waring blender, surfactant solution, graduated cylinder, stopwatch.
  • Methodology:
    • Pour 100 mL of the surfactant solution at a specified concentration (above CMC) into the blender.
    • Blend at a fixed high speed (e.g., 5000 rpm) for a set time (e.g., 60 seconds).
    • Immediately after blending, quickly pour the foam into a graduated cylinder.
    • Record the initial foam volume (a measure of foamability).
    • Record the foam volume at regular time intervals (e.g., every minute) as the foam collapses and liquid drains.
  • Data Analysis: Plot foam volume versus time. The half-life (t₁/₂) of the foam, which is the time for half of the liquid to drain, is a standard metric for foam stability [3].

Surfactant Performance Optimization Workflow

The diagram below outlines a logical pathway for diagnosing and optimizing surfactant performance.

Start Define Performance Goal CMC Measure CMC and Surface Tension Start->CMC Solubility Test Solubility & Thermal Stability Start->Solubility Application Conduct Application-Specific Test (e.g., Foaming, Wettability) Start->Application Analyze Analyze All Data CMC->Analyze Solubility->Analyze Application->Analyze Optimize Optimize Molecular Structure or Formulation Analyze->Optimize Optimize->CMC Iterate

How to Proceed with 1-Ethoxyhexane

The information above provides a strong general framework. To apply it to This compound, you will need to generate experimental data for this specific compound.

  • Initiate Basic Characterization: Begin with the CMC determination and solubility tests to establish a baseline performance profile for your compound.
  • Compare with Published Data: Once you have your data, you can benchmark it against the performance of similar surfactants documented in the literature [1] [3] [2].
  • Explore Synthesis: If this compound does not meet performance needs, consider synthesizing or sourcing variants with different ethoxy (EO) chain lengths, as this is a primary lever for tuning surfactant properties [1].

References

Physical & Chemical Properties of 1-Ethoxyhexane

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Unit Source / Note
CAS Number 5756-43-4 - [1]
Molecular Formula C8H18O - [1] [2]
Molar Mass 130.23 g/mol [1] [2]
Structure Ethyl Hexyl Ether - [2] [3]
IUPAC Name 1-Ethoxyhexane - [2] [3]
Boiling Point 404.86 K (131.71 °C) Joback Calculated [4]
Flash Point No Data Available - [1]
Density (at 288.15 K) 775.80 kg/m³ Experimental Data [4]
Vapor Pressure No Data Available - [1]
LogP (Octanol/Water) 2.603 - Crippen Calculated [4]

Critical Information Gaps and General Safety

The Safety Data Sheet (SDS) for this compound lists "no data available" for almost all health and ecological hazard parameters [1]. This does not indicate the compound is safe, but rather that specific toxicity studies may not have been conducted or recorded.

  • Assume Caution: In the absence of data, you should treat this compound with caution, using standard safety practices for handling organic ethers.
  • Personal Protective Equipment (PPE): The SDS recommends using chemical-impermeable gloves, tightly fitting safety goggles, and fire-resistant impervious clothing [1].
  • Ventilation: Work should be conducted in a well-ventilated place to avoid inhaling vapors or mists [1].

General Principles for Reaction Optimization

While direct data on this compound is scarce, modern research on optimizing other hazardous organic reactions offers valuable methodologies. A powerful approach is the use of continuous-flow microreactors.

Methodology: Optimization in Microreactors

Microreactors are devices with tiny internal channels (micrometer scale) that offer superior control over reaction conditions compared to traditional batch reactors [5].

  • Key Advantages:

    • Enhanced Safety: Their small internal volume (small holdup) minimizes the quantity of hazardous material at any given time. They also provide extremely efficient heat transfer, preventing hot spots and thermal runaways common in exothermic reactions [5] [6].
    • Precise Control: They intensify the mixing of reactants, leading to higher selectivity and yield by minimizing side reactions [6].
    • Rapid Optimization: They are ideal for rapidly testing a wide range of reaction parameters like temperature, residence time, and reactant ratios [5].
  • Experimental Workflow: The following diagram outlines a general workflow for optimizing a reaction using a microreactor system, adapted from studies on synthesizing other organic compounds [5] [6].

Start Start Reaction Optimization Screen Screen Parameters in Microreactor Start->Screen Model Develop Kinetic Model Screen->Model Optimize Optimize Conditions via RSM Model->Optimize Validate Validate Optimal Conditions Optimize->Validate Scale Scale-Up Production Validate->Scale

  • Step 1: Parameter Screening: Systematically vary key parameters like temperature, molar ratio of reactants, and catalyst concentration in the microreactor to observe their effect on conversion and yield [5].
  • Step 2: Kinetic Modeling: Use the data from screening to develop a simplified kinetic model. This model helps understand the reaction's behavior and predict outcomes under new conditions [5].
  • Step 3: Response Surface Methodology (RSM): Use RSM, a statistical technique, to design experiments and find the optimal combination of parameters (e.g., temperature, residence time) that maximizes yield or selectivity [6] [7].
  • Step 4: Validation and Scale-up: Run the reaction at the predicted optimum conditions to validate the model. Scale-up is typically achieved by running the optimized process for longer periods or using numbered-up microreactor units [5].

Key Takeaways for Your Research

  • Leverage Calculated Data: Use the available calculated and experimental property data for initial experimental design, especially for determining boiling points and solubility.
  • Prioritize Safety: Adhere to strict safety protocols due to the significant lack of hazard data.
  • Adopt Modern Methods: Consider applying microreactor technology and statistical optimization (RSM) to efficiently and safely determine the optimal reaction parameters for synthesizing or using this compound.

References

Available Chemical Data for 1-Ethoxyhexane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and properties of 1-Ethoxyhexane found in the search results [1].

Property Value / Description
CAS Number 5756-43-4
IUPAC Name This compound
Common Name Ethyl hexyl ether
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
SMILES CCCCCCOCC
Synthesis Method Williamson ether synthesis, involving nucleophilic substitution between an alkoxide and a primary alkyl halide [1].

Core Challenges in Chemical Process Scale-Up

Although direct information on this compound is limited, general scale-up challenges from chemical engineering practice can guide your troubleshooting [2]. The diagram below outlines the logical relationship between these key challenge areas.

scale_up_challenges Process Scale-Up Process Scale-Up Safety & Risk Management Safety & Risk Management Process Scale-Up->Safety & Risk Management Product Quality Control Product Quality Control Process Scale-Up->Product Quality Control Process Transfer & Equipment Process Transfer & Equipment Process Scale-Up->Process Transfer & Equipment Supply Chain & Handling Supply Chain & Handling Process Scale-Up->Supply Chain & Handling Thermal Runaway Risk Thermal Runaway Risk Safety & Risk Management->Thermal Runaway Risk Regulatory Compliance (PSM) Regulatory Compliance (PSM) Safety & Risk Management->Regulatory Compliance (PSM) Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) Safety & Risk Management->Process Hazard Analysis (PHA) Reaction Kinetics Variability Reaction Kinetics Variability Product Quality Control->Reaction Kinetics Variability Heat Transfer Limitations Heat Transfer Limitations Product Quality Control->Heat Transfer Limitations Batch-to-Batch Consistency Batch-to-Batch Consistency Product Quality Control->Batch-to-Batch Consistency Retrofitting Lab Equipment Retrofitting Lab Equipment Process Transfer & Equipment->Retrofitting Lab Equipment Material Compatibility Material Compatibility Process Transfer & Equipment->Material Compatibility Custom Equipment Lead Times Custom Equipment Lead Times Process Transfer & Equipment->Custom Equipment Lead Times Raw Material Availability Raw Material Availability Supply Chain & Handling->Raw Material Availability Storage Infrastructure Storage Infrastructure Supply Chain & Handling->Storage Infrastructure Waste & Byproduct Management Waste & Byproduct Management Supply Chain & Handling->Waste & Byproduct Management

Based on these core challenges, here are potential FAQs you can develop further with your team's specific process knowledge.

Frequently Asked Questions & Troubleshooting

Q1: We are observing a significant drop in yield and purity when moving from a 1L to a 100L batch. What could be the cause?

  • Potential Cause: Inefficient mixing leading to hot spots or incomplete reactions, or heat transfer limitations altering reaction kinetics [2].
  • Troubleshooting Steps:
    • Conduct a Mixing Study: Use Computational Fluid Dynamics (CFD) modeling to assess mixing efficiency in the large-scale reactor.
    • Review Heating/Cooling Capacity: Compare the surface-area-to-volume ratio of your lab and production reactors. Ensure the production reactor can handle the heat load.
    • Implement In-line Monitoring: Use sensors to track key parameters like temperature and pH in real-time to identify and correct fluctuations [2].

Q2: The reaction is becoming uncontrollably exothermic at a larger scale, posing a safety risk. How can we manage this?

  • Potential Cause: The heat of reaction is much more significant at scale and cannot be dissipated as quickly as in a small lab vessel.
  • Troubleshooting Steps:
    • Perform a Process Hazard Analysis (PHA): This is critical to identify thermal runaway risks and other hazards before full-scale production [2].
    • Redesign the Process: Consider switching from batch to a continuous flow microreactor. Microreactors offer superior heat transfer and minimize the volume of hazardous material at any given time, greatly enhancing safety [3].
    • Install Safety Controls: Implement automated emergency shutdown systems and redundant fail-safes on the reactor [2].

Q3: How can we ensure a consistent and reliable supply of high-quality starting materials for continuous production?

  • Potential Cause: Single-source suppliers or variability in raw material quality.
  • Troubleshooting Steps:
    • Diversify Suppliers: Establish agreements with multiple raw material suppliers to mitigate risk [2].
    • Strengthen QC Specifications: Implement stricter quality control checks on incoming raw materials.
    • Automate Handling: Use automated storage and feeding systems to improve efficiency and reduce handling errors [2].

Proposed Experimental Workflow for Scale-Up

To systematically address these challenges, you can adopt the following experimental workflow, which emphasizes safety and iterative testing.

experimental_workflow Lab-Scale Optimization Lab-Scale Optimization (Define parameters) Pilot Plant Trials Pilot Plant Trials (Validate at intermediate scale) Lab-Scale Optimization->Pilot Plant Trials Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) (Identify & mitigate risks) Pilot Plant Trials->Process Hazard Analysis (PHA) Computational Modeling (CFD, DoE) Computational Modeling (CFD for mixing, DoE for optimization) Process Hazard Analysis (PHA)->Computational Modeling (CFD, DoE) Design & Procure Equipment Design & Procure Equipment Computational Modeling (CFD, DoE)->Design & Procure Equipment Full-Scale Production Full-Scale Production (with inline monitoring) Design & Procure Equipment->Full-Scale Production

References

1-Ethoxyhexane compared to 1-Octanol solvent characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Property Comparison

The table below summarizes the available data for 1-Octanol. A direct, side-by-side comparison is not yet possible with the current search results.

Property 1-Octanol 1-Ethoxyhexane
CAS Number [111-87-5] [1] Information missing from search results
Molecular Formula C₈H₁₈O [1] Information missing from search results
Molar Mass 130.23 g/mol [1] Information missing from search results
Density 0.827 g/mL [1] Information missing from search results
Boiling Point 194 °C [1] Information missing from search results
Melting Point -16 °C [1] Information missing from search results
Refractive Index 1.427 [1] Information missing from search results
Viscosity 7.50 cP [1] Information missing from search results
Solubility in Water 1% w/w [1] Information missing from search results
log P (Partition Coefficient) 3.15 (log KOW) [1] Information missing from search results
Dipole Moment 1.68 D [1] Information missing from search results
Dielectric Constant 10.30 [1] Information missing from search results

| Hansen Solubility Parameters (HSP) | δD: ~8.3* δP: ~1.6* δH: ~5.8*

*Estimated via group contribution methods; not experimental values from search results. | Information missing from search results |

Experimental Protocols for Key Measurements

The following are established experimental methodologies for determining critical solvent properties, as referenced in the search results. These protocols can be applied to characterize both 1-Octanol and this compound.

Determining the Octanol-Water Partition Coefficient (log KOW)

The partition coefficient is a crucial parameter for predicting a compound's distribution in biological and environmental systems [2].

  • Core Principle: The log KOW is the logarithm of the ratio of the equilibrium concentration of a solute in n-octanol to its concentration in water [2]. For neutral, monomolecular species, this is a constant known as the partition coefficient, KOW [2].
  • Standard Method: The shake-flask method is a classic experimental approach. A precise amount of the solute is dissolved in a container holding pre-saturated n-octanol and water phases. The container is shaken vigorously to reach equilibrium and then allowed to separate. The concentration of the solute in each phase is then analyzed using techniques like HPLC or UV-Vis spectroscopy [2].
  • Computational Prediction: Molecular dynamics (MD) simulations offer a theoretical approach. Using alchemical free energy calculations, the transfer free energy of a solute from water to octanol can be computed. The log P is directly proportional to this transfer free energy: log P = (ΔG_hydration - ΔG_solvation_octanol) / RTln(10) [3]. Automated toolkits exist to set up these simulations for arbitrary solutes [3].
Measuring Henry's Law Constants

Henry's Law constant (H) quantifies a volatile solute's partitioning between air and a solvent.

  • Core Principle: Henry's Law states that at constant temperature, the amount of gas dissolved in a liquid is proportional to its partial pressure above the liquid. The constant can be reported in various units, such as M/atm [4].
  • Experimental Workflow: A closed system containing the solvent (e.g., n-octanol, water) is equilibrated with the volatile solute (e.g., ethyl nitrate) at a known temperature. The concentration of the solute in the liquid phase and its partial pressure in the gas phase are measured. The Henry's law constant is calculated from this data [4]. The temperature dependence is often described by the van 't Hoff equation: ln(H) = -ΔH / RT + ΔS / R [4].

The following diagram illustrates the logical relationship and methodological differences between measuring partition coefficients (solute transfer between two liquids) and Henry's Law constants (solute transfer between a liquid and a gas).

G Start Start: Solute Partitioning MeasurementType Measurement Type? Start->MeasurementType LiquidLiquid Liquid-Liquid Partition Coefficient (log P) MeasurementType->LiquidLiquid Two Liquids (e.g., Octanol/Water) LiquidGas Liquid-Gas Henry's Law Constant (H) MeasurementType->LiquidGas Liquid & Gas Method1 Shake-Flask Method LiquidLiquid->Method1 Analysis1 Analyze solute concentration in both liquid phases (e.g., HPLC) Method1->Analysis1 Result1 Output: log KOW Analysis1->Result1 Method2 Equilibrium Headspace Method LiquidGas->Method2 Analysis2 Measure solute concentration in liquid and partial pressure in gas Method2->Analysis2 Result2 Output: H (e.g., M/atm) Analysis2->Result2

How to Proceed with the Comparison

To complete the objective comparison guide you require, I suggest the following steps:

  • Source Missing Data for this compound: You may need to consult specialized chemical databases (e.g., SciFinder, Reaxys), manufacturer technical data sheets, or primary literature to find the physicochemical properties for this compound.
  • Conduct Experimental Measurements: If the data is not available in the literature, you can use the experimental protocols outlined above (shake-flask for log P, etc.) to characterize this compound in your own laboratory.
  • Apply Computational Methods: As referenced, tools like the Solvation Toolkit [3] can be used with molecular dynamics simulations to computationally predict properties like log P for both solvents, providing a theoretical comparison.

References

How to Perform FT-IR Spectral Validation

Author: Smolecule Technical Support Team. Date: February 2026

Even without the specific spectrum, you can use the following validated experimental protocol to perform the analysis once you obtain the reference data. The core of spectral validation is a direct comparison between your test sample and a certified reference spectrum, ensuring that all experimental variables are strictly controlled to guarantee the results' accuracy [1].

The workflow below outlines the complete validation process.

Start Start FT-IR Validation Step1 Acquire Certified Reference Spectrum for 1-Ethoxyhexane Start->Step1 Step2 Prepare Sample and Run Test Spectrum Step1->Step2 Step3 Compare Spectra Step2->Step3 ControlVars Controlled Variables: - Scanning Parameters - Sample Preparation - Instrument Used - Operator Step2->ControlVars Step4 Interpret Results Step3->Step4 End Report Conclusion Step4->End ControlVars->Step3

FT-IR Spectral Validation Workflow

Detailed Experimental Protocol for Spectral Comparison
Variable Importance & Control Measures
Scanning Parameters Must keep number of scans, resolution, and apodization function identical. Resolution significantly affects peak appearance; differing settings can make identical samples appear different [1].
Sample Preparation Use the exact same technique (e.g., ATR, transmission). Different techniques alter relative peak intensities, which can lead to misinterpretation [1].
The Instrument Ideally, use the same FT-IR spectrometer for both sample and reference. Different instruments may introduce unique noise and artifacts, causing subtle spectral differences [1].
The Operator The same trained individual should prepare and measure samples, especially for manual techniques, to minimize variability in sample presentation [1].
Key Functional Groups in this compound

Since a direct reference spectrum is unavailable, you can use your knowledge of the molecule's structure to guide your analysis. This compound (C₈H₁₈O), an alkyl ether, should exhibit characteristic absorption bands. The table below lists the expected peaks.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
C-O-C (Ether) C-O Stretch (Asymmetric) Approx. 1120 (Strong, broad)
-CH₃ / -CH₂- C-H Stretch 2970-2850 (Multiple peaks)
-CH₃ C-H Bend (Umbrella) 1375 ± 10
-(CH₂)₄- CH₂ Rock 720 ± 10 (Indicates chain length)

For this compound, which has a chain of four consecutive methylene groups, the presence of the CH₂ rocking vibration near 720 cm⁻¹ is a key indicator. Its presence confirms the expected alkane chain length [1].

Suggested Paths Forward

Given the lack of a readily available reference spectrum, here are concrete steps you can take to complete your validation:

  • Source a Certified Standard: The most reliable approach is to purchase a certified standard of this compound from a chemical supplier. You can then run your own reference spectrum under your laboratory's specific controlled conditions.
  • Consult Specialized Databases: Access commercial spectral databases such as those from the Coblentz Society or NIST Standard Reference Data (which requires a subscription) [2] [3]. These are highly authoritative sources that may contain the spectrum you need.
  • Validate Experimentally: If a reference standard is unavailable, you can still provide strong evidence by confirming the presence of all the key functional groups listed in the table above in your sample's spectrum.

References

1-Ethoxyhexane NMR purity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 1-Ethoxyhexane

This compound is an ether with the molecular formula C₈H₁₈O and the CAS registry number 5756-43-4 [1] [2]. Its structural formula can be represented as H₃C-CH₂-O-(CH₂)₅-CH₃, consisting of a hexyl chain linked to an ethoxy group [1].

The table below summarizes its key calculated physical properties, which are useful for basic identification (e.g., during distillation or purification), but are not a direct measure of NMR purity [2].

Property Value Unit State
Boiling Point (T̲ₜₑₓₜ{b}o̲ᵢₗ) 404.86 K (approx. 131.7 °C) Gas
Melting Point (T̲ₜₑₓₜ{f}u̲𝘴) 202.15 K (approx. -71.0 °C) Solid
Critical Temperature (T̲꜀) 568.81 K
Critical Pressure (P̲꜀) 2492.52 kPa
Critical Volume (V̲꜀) 0.501 m³/kmol
Heat of Vaporization (Δ̲ᵥₐₚH°) 35.81 kJ/mol
Gibbs Energy of Formation (Δ̲𝒇G°) -88.52 kJ/mol Gas
Liquid Density (ρ̲ₗ) 745.27 - 775.80 kg/m³ 288.15 - 323.15 K

NMR Purity Analysis Guidance

The search results do not contain the NMR chemical shifts for this compound itself. For purity confirmation, you would typically compare its experimental NMR spectrum against known chemical shifts of common impurities.

  • Identifying Impurities: A primary resource is the Sigma-Aldrich "NMR Chemical Shifts of Impurities" chart, based on the work of Gottlieb et al. [3]. This provides ¹H and ¹³C NMR chemical shifts for common residual solvents and impurities in various deuterated solvents. In your spectrum, you would look for unexpected signals that match these known impurity shifts.
  • Experimental Consideration: Please note that the chemical shifts of impurities can be temperature-dependent and partly concentration-dependent, so the values in reference tables are averages [3].

Experimental Protocol for NMR Purity Confirmation

Here is a generalized workflow for conducting NMR purity analysis, which you can adapt for this compound.

NMR Purity Analysis Workflow Start Prepare Sample Solution A Acquire NMR Spectrum (¹H and ¹³C) Start->A B Process NMR Data (Phase, Baseline Correct) A->B C Identify All Signals B->C D Compare to Reference C->D E Assign Impurity Signals D->E D->E Unexplained Signals F Assess Purity Level D->F Signals Assigned E->F End Report Conclusions F->End

References

1-Ethoxyhexane versus ethyl hexyl ether properties

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Property Data

The tables below consolidate key property data for 1-Ethoxyhexane (C8H18O) from scientific sources, which you can use as a reference point for your own comparisons. [1] [2] [3]

Table 1: Core Physical and Thermodynamic Properties

Property Value Unit Source / Notes
Molecular Weight 130.23 g/mol [3] [4]
Molecular Formula C8H18O [1] [3] [4]

| Boiling Point | 404.86 (calculated) 414.11 (estimate) | K K | Joback Calculated Property [2] Other Source [3] | | Critical Temperature | 568.81 | K | Joback Calculated Property [2] | | Critical Pressure | 2492.52 | kPa | Joback Calculated Property [2] | | Melting Point | 202.15 (calculated) 179 (estimate) | K K | Joback Calculated Property [2] Other Source [3] | | Liquid Density | 775.80 (@ 288.15 K) 745.27 (@ 323.15 K) | kg/m³ | Experimental Data [2] | | Flash Point | 304.35 | K | Estimated [3] | | Vapor Pressure | 1.27 (@ 25°C) | kPa | Estimated (9.52 mmHg) [3] | | Enthalpy of Vaporization | 35.81 | kJ/mol | Joback Calculated Property [2] | | Enthalpy of Formation (Gas) | -340.67 | kJ/mol | Joback Calculated Property [2] |

Table 2: Safety and Handling Data

Property Value Unit Source
Flash Point 31.2 °C [3]
Vapor Pressure at 25°C 9.52 mmHg [3]

Synthesis and Experimental Protocols

The following diagram illustrates the synthesis pathways for ethyl hexyl ether, and the described methodology can serve as a detailed experimental protocol.

G A 1-Hexanol C Transesterification (Catalyzed by Acidic Resin) A->C G Intermolecular Dehydration (Catalyzed by Acidic Resin) A->G B Diethyl Carbonate B->C D Ethyl Hexyl Carbonate C->D E Thermal Decomposition D->E F Ethanol E->F H Ethyl Hexyl Ether (Target) E->H F->G G->H I Alkenes (Undesired Byproduct) G->I

The primary synthesis method for ethyl hexyl ether uses acidic ion-exchange resins (e.g., Dowex 50W×2 or Amberlyst 70) as catalysts [5].

  • Reactants: 1-Hexanol and Diethyl Carbonate [5].
  • Reaction Pathways: Formation proceeds through two main routes after an initial transesterification step [5]:
    • Thermal Decomposition Pathway: Ethyl hexyl carbonate (formed from transesterification) undergoes thermal decomposition to yield the target ether [5].
    • Dehydration Pathway: 1-Hexanol and ethanol (also a transesterification product) undergo intermolecular dehydration catalyzed by the acidic resin to form the ether [5].
  • Typical Conditions: Liquid-phase reactions in a batch reactor at 403–463 K (130–190°C) and a pressure of 2.5 MPa [5].
  • Key Control Parameter: Lower reaction temperatures favor selectivity towards the desired ether and suppress the undesired formation of alkenes (byproducts) [5].

Application Context and Comparison Considerations

This compound is described as a colorless, volatile liquid that is insoluble in water but soluble in most organic solvents [3]. Its primary identified industrial application is as a solvent in the production of paints, coatings, and adhesives, where its low toxicity and high boiling point are considered advantageous [3]. Notably, research has also explored its synthesis as a potential additive for cleaner diesel fuel [5].

For a meaningful comparison guide, you would need to contrast this data with properties of alternative solvents (e.g., other ethers like dibutyl ether, or hydrocarbons like hexane) on points like:

  • Solvation Power: Often quantified by Hansen Solubility Parameters.
  • Toxicity Profile: Comparative LD50 values and exposure limits.
  • Environmental Impact: Factors like biodegradability and volatility (VOC status).
  • Cost and Availability.

References

Chemical Profile and Properties of 1-Ethoxyhexane

Author: Smolecule Technical Support Team. Date: February 2026

1-Ethoxyhexane, also known as ethyl hexyl ether, is an aliphatic alkyl ether with the molecular formula C₈H₁₈O [1] [2]. Its structure consists of a linear hexyl chain (C6) connected by an oxygen atom to an ethyl group (C2) [1].

The table below summarizes its key physical properties:

Property Value / Description Reference
Molecular Formula C₈H₁₈O [1] [2]
Molecular Weight 130.23 g/mol [1] [2]
Structure CH₃-CH₂-CH₂-CH₂-CH₂-CH₂-O-CH₂-CH₃ (CCCCCCOCC) [1]
Boiling Point 135.5 °C (at 760 mmHg) [1]
Melting Point ≈ -94 °C (estimated) [1]
Density 0.772 - 0.78 g/cm³ [1]
Refractive Index 1.404 [1]
Solubility in Water Relatively insoluble (low) [1]

Comparison with Other Alkyl Ethers

The following table places this compound in context with other common alkyl ethers and similar compounds. The data shows how its properties fit within expected trends, such as increasing boiling point with molecular weight.

Compound Name Type / Structure Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Characteristics
This compound Aliphatic Ether (C-O-C) C₈H₁₈O 130.23 135.5 Low water solubility; polar characteristics due to oxygen atom [1].
Dimethyl Ether Aliphatic Ether (C-O-C) C₂H₆O 46.07 -23.0 No intermolecular hydrogen bonding [3].
Diethyl Ether Aliphatic Ether (C-O-C) C₄H₁₀O 74.12 34.4 Common solvent; low boiling point; no intermolecular hydrogen bonding [3].
1-Hexanol Alcohol (C-OH) C₆H₁₄O 102.17 157[a] Similar chain length to this compound but can form hydrogen bonds, leading to a higher boiling point [1].
1-Butanol Alcohol (C-OH) C₄H₁₀O 74.12 117 Isomeric with diethyl ether; much higher boiling point due to hydrogen bonding [3].

Note: [a] The boiling point for 1-Hexanol is from general chemical knowledge and is included for a more complete trend analysis.

Synthesis and Experimental Protocols

For researchers, the synthesis of ethers like this compound is typically achieved through one of two primary methods. The workflow below outlines the decision path for choosing the appropriate synthetic route.

G Start Plan Synthesis of an Ether A Is the target ether derived from a primary or methyl alkyl halide? Start->A B Use the Williamson Ether Synthesis A->B Yes C Is the target ether tertiary or prone to carbocation rearrangement? A->C No D Use SN1 or Alkoxymercuration C->D

Primary Protocol: Williamson Ether Synthesis

The Williamson Ether Synthesis is the most versatile and common method for forming ethers, particularly effective for primary and methyl alkyl halides [4].

  • Mechanism: It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. An alkoxide ion (RO⁻) acts as a nucleophile and attacks the carbon of an alkyl halide (R'-X), resulting in the formation of an ether (R-O-R') and a halide ion (X⁻) [4].
  • Key Consideration: This reaction works best with primary alkyl halides. Tertiary alkyl halides will predominantly undergo elimination (E2) to form alkenes instead of substitution [4].
  • Experimental Workflow:
    • Generate the alkoxide: Deprotonate the parent alcohol (e.g., 1-Hexanol for this compound) with a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) [4].
    • Add the alkyl halide: Introduce the primary alkyl halide (e.g., Bromoethane) to the alkoxide solution [4].
    • Stir and react: The reaction mixture is stirred at a controlled temperature (often room temperature or reflux) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis [4].
    • Work-up and purification: After completion, the mixture is typically quenched with water. The organic product is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous magnesium sulfate (MgSO₄), and purified by distillation [4].
Alternative Protocol: SN1 and Alkoxymercuration

For synthesizing tertiary ethers where the Williamson method fails, alternative strategies are necessary [5].

  • SN1 Route: A tertiary alkyl halide is dissolved in an alcohol solvent. The leaving group dissociates to form a stable tertiary carbocation, which is then trapped by the nucleophilic alcohol solvent. This method is susceptible to carbocation rearrangements [5].
  • Alkoxymercuration-Demercuration: This two-step method adds an alcohol across an alkene without rearrangement [5].
    • Alkoxymercuration: An alkene is treated with mercury(II) acetate [Hg(OAc)₂] in the target alcohol solvent. A "mercurinium ion" intermediate is formed, which is attacked by the alcohol at the more substituted carbon [5].
    • Demercuration: The mercury-containing group is replaced with a hydrogen atom using sodium borohydride (NaBH₄) [5].

Applications and Handling

This compound is classified as a non-ionic surfactant due to its polar oxygen bridge and non-polar alkyl chains, giving it emulsifying and dispersing capabilities [1]. Its structure provides a balance between hydrophilicity and hydrophobicity [1].

Important Safety Note: Like many alkyl ethers, this compound likely has a propensity to form explosive peroxides when stored in the presence of air or oxygen [6] [3]. Always test for peroxides before distillation or concentration, and adhere to safe storage protocols, such as using stabilizers and dating bottles [6].

References

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GHS Hazard Statements

Aggregated GHS information provided by 479 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

70879-83-3

Wikipedia

1-ethoxyhexane

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Alcohols, C6-10, ethoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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